Hepcidin
Description
Conceptual Framework of Hepcidin (B1576463) as the Master Iron Regulator
This compound functions as a negative regulator of iron entry into the plasma. bohrium.com It exerts its control primarily by binding to ferroportin, the sole known cellular iron exporter. nih.govmdpi.com Ferroportin is strategically located on the surface of cells responsible for releasing iron into the bloodstream, including duodenal enterocytes (which absorb dietary iron), macrophages (which recycle iron from senescent erythrocytes), and hepatocytes (which store iron). ashpublications.orgtandfonline.com The binding of this compound to ferroportin leads to the internalization and degradation of ferroportin, effectively blocking iron efflux from these cells. nih.govmdpi.comashpublications.org This mechanism results in decreased serum iron levels and promotes iron retention within storage sites. mdpi.comtandfonline.comnestlenutrition-institute.org
The conceptual framework positions the liver as the central hub for integrating signals related to body iron status, inflammation, and erythropoietic demand to modulate this compound production. nih.govnih.govnih.gov This fine-tuning of this compound levels ensures that iron availability is matched to the body's needs while preventing iron overload. nih.gov
Historical Context of this compound Discovery and its Initial Delineation
This compound was independently discovered by multiple research groups in the late 1990s and early 2000s. Initially, it was identified as a liver-expressed antimicrobial peptide (LEAP-1) due to its bactericidal properties. haematologica.orgwikipedia.orgintrinsiclifesciences.comoup.com Around the same time, it was isolated from human urine and serum and named this compound, reflecting its hepatic origin and antimicrobial activity. haematologica.orgwikipedia.orgintrinsiclifesciences.comnih.gov
The crucial link between this compound and iron metabolism emerged from studies in mice. The development of severe iron overload in mice with a knockout of the this compound gene (HAMP) strongly suggested its involvement in iron regulation. nih.govhaematologica.orgwikipedia.orgintrinsiclifesciences.comkoreamed.org This pivotal role was further underscored by the identification of this compound gene mutations in patients with hereditary hemochromatosis, a disorder characterized by excessive iron accumulation. nih.govhaematologica.orgashpublications.org Early research focused on delineating how this compound production was influenced by factors such as iron stores, inflammation, and erythropoiesis. bohrium.comhaematologica.orgwikipedia.orgnih.gov
Evolutionary Conservation of this compound-Ferroportin Axis
The this compound-ferroportin axis represents a fundamental and evolutionarily conserved mechanism for regulating iron homeostasis in vertebrates. ashpublications.orgmdpi.com While ferroportin is an ancient protein found in various organisms, including plants and invertebrates, this compound appears to be a more recent evolutionary development, found exclusively in vertebrates starting from fish. ashpublications.orgmdpi.com
Studies comparing this compound and ferroportin across different species have revealed a high degree of conservation in the this compound sequence among vertebrates. haematologica.orgnih.gov Notably, the this compound-binding site on ferroportin also exhibits evolutionary conservation, particularly a cysteine residue (C326 in humans) that is essential for this compound binding and is present in all vertebrates with this compound but not in invertebrates. mdpi.com This co-evolution of this compound and its binding site on ferroportin highlights the critical importance of this interaction for systemic iron control in higher organisms. mdpi.com
Paradigm Shifts in Iron Metabolism Research Driven by this compound Elucidation
The discovery and characterization of this compound have fundamentally transformed the field of iron metabolism research, leading to several paradigm shifts. Prior to this compound's discovery, the mechanisms governing systemic iron balance were not fully understood. The identification of this compound as the master regulator provided a unifying framework for explaining how dietary iron absorption, iron recycling, and iron storage are coordinated. nih.govnih.govnih.gov
The elucidation of the this compound-ferroportin axis explained the pathophysiology of various iron disorders, including hereditary hemochromatosis (caused by insufficient this compound or ferroportin dysfunction) and the anemia of inflammation (caused by excessive this compound production). mdpi.comnih.govashpublications.orgnih.govfrontiersin.org This understanding has paved the way for the development of novel diagnostic tools and therapeutic strategies targeting the this compound pathway. mdpi.comnih.govnih.govnih.gov Furthermore, research into this compound's regulation has uncovered complex signaling pathways, such as the BMP/SMAD pathway, which are responsive to iron levels and inflammation. nih.govbohrium.commdpi.comnih.govnih.govfrontiersin.org The interplay between this compound and other factors like erythropoietic drive and hypoxia has also become a major area of investigation, revealing a sophisticated network controlling iron availability. nih.govbohrium.comtandfonline.comnih.govnih.gov The recognition of this compound's dual role in iron metabolism and innate immunity has also highlighted the intricate connection between iron homeostasis and host defense. haematologica.orgashpublications.orgup.ptnih.govresearchgate.net
Detailed Research Findings
Research has provided detailed insights into the molecular interactions and regulatory pathways involving this compound. This compound is initially synthesized as an 84-amino acid preprohormone that undergoes cleavage to form the mature 25-amino acid peptide. nih.govwikipedia.orgmdpi.com This mature form, This compound-25 (B1576460), is primarily responsible for iron regulation. haematologica.orgnih.gov
The binding of this compound to ferroportin induces conformational changes in ferroportin, leading to its ubiquitination and subsequent degradation by lysosomes. nih.govmdpi.comashpublications.orgwikipedia.org This process effectively removes ferroportin from the cell surface, preventing iron export. mdpi.comashpublications.orgwikipedia.org
Regulation of this compound expression is complex and involves multiple signaling pathways. Iron-dependent regulation primarily occurs through the BMP/SMAD pathway. nih.govbohrium.commdpi.comnih.govfrontiersin.org Increased iron levels, particularly bound to transferrin, are sensed by a complex involving HFE and TFR2 on hepatocytes, leading to activation of the BMP/SMAD signaling cascade and increased HAMP gene expression. mdpi.comnih.govnih.govamegroups.org Inflammation, mediated largely by interleukin-6 (IL-6), also upregulates this compound production via the JAK/STAT pathway. bohrium.comnih.govwikipedia.orgnih.govmdpi.com Conversely, increased erythropoietic activity and hypoxia suppress this compound expression, primarily through the action of erythroferrone (ERFE), a hormone produced by erythroblasts, which inhibits the BMP/SMAD pathway. bohrium.comtandfonline.comnih.govnih.govfrontiersin.org
Research findings also indicate that this compound can be produced in smaller amounts by tissues other than the liver, including macrophages, fat cells, and cardiomyocytes, suggesting potential local roles in iron regulation. haematologica.org
Here is a summary of key regulatory factors influencing this compound expression:
| Regulatory Factor | Effect on this compound Expression | Signaling Pathway Involved |
| Increased Iron Levels | Upregulation | BMP/SMAD pathway nih.govbohrium.commdpi.comnih.govfrontiersin.org |
| Inflammation (e.g., IL-6) | Upregulation | JAK/STAT pathway bohrium.comnih.govwikipedia.orgnih.govmdpi.com |
| Increased Erythropoiesis | Downregulation | ERFE inhibition of BMP/SMAD bohrium.comtandfonline.comnih.govnih.govfrontiersin.org |
| Hypoxia | Downregulation | HIF-2α stabilization, downstream effects on iron transport proteins nih.govnih.govmdpi.com |
Studies using animal models, such as this compound knockout mice and zebrafish, have been instrumental in confirming the central role of this compound in iron homeostasis and hematopoiesis. nih.govhaematologica.orgwikipedia.orgintrinsiclifesciences.comkoreamed.orgbiologists.com For instance, this compound deletion in zebrafish embryos leads to maternal iron overload and affects hemoglobin production. biologists.com
The interaction between this compound and ferroportin has been studied at a structural level, providing insights into the binding mechanism and the conformational changes that lead to ferroportin degradation. osti.gov
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOTXKZIRSHZQV-RXHOOSIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)N3)NC2=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C113H170N34O31S9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2789.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356390-47-0 | |
| Record name | Hepcidin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356390470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Architecture and Biosynthesis of Hepcidin
Gene Encoding Hepcidin (B1576463) (HAMP)
The gene encoding this compound is known as HAMP. The regulation of HAMP expression is complex, occurring primarily at the transcriptional level in response to various stimuli, including iron levels, inflammation, and erythropoietic demand.
The transcription of the HAMP gene is initiated at specific start sites and is controlled by a variety of promoter elements that serve as binding sites for transcription factors. The regulation of this compound expression is managed by several signaling pathways, including those involving bone morphogenetic proteins (BMPs) and inflammatory cytokines like interleukin-6 (IL-6) researchgate.netjci.orgresearchgate.net.
Key transcription factors and promoter elements involved in HAMP gene regulation include:
SMADs: The BMP signaling pathway activates SMAD transcription factors. Upon phosphorylation, these proteins translocate to the nucleus and bind to SMAD consensus binding elements within the HAMP promoter to initiate transcription jci.orgresearchgate.net.
STAT3: In response to inflammation, IL-6 activates the JAK/STAT signaling pathway. This leads to the phosphorylation and nuclear translocation of STAT3, which then binds to a specific regulatory element in the HAMP promoter, inducing its transcription researchgate.netjci.org.
Upstream Stimulatory Factors (USF1 and USF2): These transcription factors have been shown to positively regulate this compound expression by binding to E-box elements within the HAMP promoter nih.gov.
Hepatic Nuclear Factor 4 alpha (HNF4α) and C/EBPα: These transcription factors are required for the basal expression of this compound researchgate.net.
The interplay of these transcription factors and their binding to specific promoter elements allows for the fine-tuned regulation of this compound synthesis in response to the body's iron status and inflammatory state.
This compound Precursor Processing
This compound is synthesized as an 84-amino acid preprohormone that undergoes a series of proteolytic cleavages to become the mature, biologically active 25-amino acid peptide researchgate.netintrinsiclifesciences.comnih.gov. This processing occurs in distinct cellular compartments and is mediated by specific enzymes.
The initial 84-amino acid preprothis compound (B1576763) contains a typical N-terminal 24-amino acid signal sequence nih.gov. This sequence acts as an endoplasmic reticulum (ER) targeting signal, directing the nascent polypeptide to the ER for further processing and entry into the secretory pathway. Once inside the ER, the signal peptide is cleaved off by a signal peptidase, yielding a 60-amino acid prothis compound molecule wikipedia.org.
The conversion of prothis compound to the mature 25-amino acid this compound is a critical step for its biological activity. This cleavage of the prohormone domain is primarily mediated by the proprotein convertase furin nih.govnih.gov. Furin recognizes and cleaves at a specific consensus site within the prothis compound sequence nih.gov.
Studies have shown that inhibition of furin, either chemically or through siRNA, blocks the processing of prothis compound to mature this compound nih.govnih.gov. While furin is the principal enzyme, it is possible that other members of the proprotein convertase family, such as PC5, PACE4, and PC7, may also contribute to this compound maturation nih.gov. The proteolytic cleavage of prothis compound is a rapid process, occurring in less than an hour, and is not regulated by iron-transferrin or the HIF pathway nih.govnih.gov.
| Precursor | Number of Amino Acids | Processing Step | Enzyme(s) Involved | Product | Number of Amino Acids in Product | Cellular Location |
|---|---|---|---|---|---|---|
| Preprothis compound | 84 | Cleavage of signal peptide | Signal peptidase | Prothis compound | 60 | Endoplasmic Reticulum |
| Prothis compound | 60 | Cleavage of prohormone domain | Furin and other proprotein convertases | Mature this compound | 25 | Secretory Pathway (likely Golgi) |
Structural Determinants of this compound Bioactivity
The mature 25-amino acid this compound peptide has a hairpin-like structure stabilized by four disulfide bonds intrinsiclifesciences.comnih.govnih.gov. This compact structure is crucial for its function as the primary iron-regulatory hormone.
The biological activity of this compound, specifically its ability to bind to and induce the internalization and degradation of the iron exporter ferroportin, is critically dependent on its N-terminal region nih.govnih.govnih.govashpublications.org.
Research involving the synthesis of this compound derivatives has demonstrated that serial deletion of N-terminal amino acids leads to a progressive decrease in its bioactivity nih.govnih.gov. The complete loss of function is observed when the first five N-terminal amino acids are deleted intrinsiclifesciences.comnih.govnih.gov. Conversely, the deletion of C-terminal amino acids does not appear to significantly affect the peptide's activity in vitro nih.govnih.gov.
| Modification | Effect on Bioactivity | Reference |
|---|---|---|
| Serial deletion of N-terminal amino acids | Progressive decrease in activity | nih.govnih.gov |
| Deletion of the first 5 N-terminal amino acids | Complete loss of activity | intrinsiclifesciences.comnih.govnih.gov |
| Synthetic N-terminal peptides alone | Do not internalize ferroportin | nih.govnih.gov |
Role of Disulfide Bonds in this compound Conformation
This compound is a 25-residue peptide hormone that is characterized by a compact, tightly folded structure, a feature largely dictated by a complex network of four disulfide bonds. nih.govnih.gov These covalent cross-links are formed between eight cysteine residues, making the molecule highly constrained. nih.govnih.gov Research has confirmed a specific disulfide bonding pattern, which is crucial for the peptide's three-dimensional shape and biological activity. nih.govnih.gov The established connectivity is as follows: Cys1–Cys8, Cys2–Cys4, Cys3–Cys6, and Cys5–Cys7. nih.govresearchgate.net
This arrangement of disulfide bridges stabilizes a hairpin-like structure with two anti-parallel beta-sheets. nih.gov This rigid conformation is essential for this compound's primary function as the principal regulator of iron homeostasis. nih.govnih.gov The stability conferred by these bonds is critical for the peptide's interaction with its receptor, ferroportin. clevelandclinic.org Nuclear Magnetic Resonance (NMR) studies have revealed that this structure is not entirely static; at ambient temperatures, this compound can interconvert between two distinct conformations, a flexibility that may have physiological relevance. nih.govnih.gov
Post-Translational Modifications and Isoform Characterization
The biosynthesis of the active this compound hormone involves several critical post-translational processing steps, leading to the mature peptide and other isoforms.
This compound-25 (B1576460) (Mature Peptide)
The journey to the mature, biologically active this compound-25 begins with its synthesis as an 84-amino acid precursor known as preprothis compound. wikipedia.orgnih.gov This initial polypeptide undergoes sequential cleavages. wikipedia.org The first step involves the removal of a 24-amino acid N-terminal signal peptide by a signal peptidase, which yields a 60-amino acid intermediate called prothis compound. nih.govwikipedia.org
The final and crucial processing step is the proteolytic cleavage of prothis compound to release the 25-amino acid C-terminal mature peptide. nih.gov This cleavage occurs at a consensus site recognized by prohormone convertases. nih.govnih.gov The primary enzyme responsible for this conversion in the liver is the proprotein convertase furin. nih.govnih.gov Inhibition of furin activity prevents the processing of prothis compound into the mature this compound-25. nih.gov Other convertases, including PACE4, PC5, and PC7, have also been shown to be capable of processing prothis compound, highlighting their key role in generating the active hormone. nih.gov This mature this compound-25 is the principal bioactive form secreted into the plasma to regulate systemic iron levels. nih.govnih.gov
Glycosylation and its Influence on this compound Pathway Proteins
Post-translational modifications such as glycosylation play a significant role in the function of key proteins that regulate the this compound pathway, rather than modifying the this compound peptide itself.
One such critical protein is Matriptase-2 , a transmembrane serine protease that acts as a negative regulator of this compound expression. nih.govnih.gov Matriptase-2 inhibits this compound by cleaving hemojuvelin, a co-receptor required for this compound gene expression. nih.govresearchgate.net Research has shown that N-glycosylation is essential for the proper function of Matriptase-2. nih.gov This modification is required for the enzyme's autoactivation and ectodomain shedding. nih.gov Mutating specific N-glycosylation sites on Matriptase-2 impairs its zymogen activation, thereby inhibiting its ability to suppress this compound. nih.gov
Another key glycosylated protein in this pathway is Hemojuvelin (HJV) . nih.gov HJV acts as a bone morphogenetic protein (BMP) co-receptor and is a potent positive regulator of this compound expression. wikipedia.org HJV is expressed in the liver and skeletal muscle and exists in both membrane-bound and soluble forms. nih.govwikipedia.org Studies have revealed that HJV peptides in the liver and muscle are glycosylated differently, resulting in distinct molecular masses. nih.gov These tissue-specific variations in oligosaccharide attachments may contribute to the different functions of HJV in these locations, ultimately influencing the signaling cascade that controls this compound production. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| This compound-25 |
| This compound-22 |
| This compound-20 (B1576446) |
| Preprothis compound |
| Prothis compound |
| Cysteine |
| Furin |
| PACE4 |
| PC5 |
| PC7 |
| Ferroportin |
| Matriptase-2 |
| Hemojuvelin (HJV) |
Mechanisms of Hepcidin Action in Iron Homeostasis
Direct Interaction with Ferroportin (FPN)
Hepcidin (B1576463) binds to ferroportin, a transmembrane protein expressed on the surface of cells responsible for exporting iron, including duodenal enterocytes, macrophages, and hepatocytes. mdpi.comnih.govtermedia.pl This binding event initiates a cascade of intracellular events that ultimately lead to the removal of ferroportin from the cell surface. researchgate.nettermedia.pl
This compound Binding to Ferroportin and Conformational Changes
This compound binds to a specific extracellular domain of ferroportin. ashpublications.org The binding of this compound is reported to be coupled to iron binding, with an increased affinity for ferroportin in the presence of iron. biorxiv.org This interaction induces conformational changes in the ferroportin protein. mdpi.com These conformational changes are thought to be crucial for triggering the subsequent steps in ferroportin regulation, including the exposure of ubiquitination sites on the intracellular loops of ferroportin. mdpi.comashpublications.org Structural analysis has provided insights into how this compound binds to ferroportin and occludes the iron efflux pathway. biorxiv.org
Ferroportin Internalization and Ubiquitination
Following this compound binding and the resulting conformational changes, ferroportin undergoes internalization from the plasma membrane. mdpi.comresearchgate.netmolbiolcell.org This process is dependent on the ubiquitination of specific lysine (B10760008) residues located on the intracellular segments of ferroportin, particularly within the third cytoplasmic loop. mdpi.comresearchgate.netashpublications.org Ubiquitination, the process of attaching ubiquitin proteins to a target protein, serves as a signal for the cell's endocytic machinery. researchgate.netmolbiolcell.org Studies have demonstrated that this compound binding causes rapid ubiquitination of ferroportin in various cell types, including macrophages. researchgate.net Mutations in ferroportin that prevent ubiquitination can inhibit this compound-induced internalization and degradation. researchgate.net While some early studies explored the involvement of tyrosine phosphorylation in ferroportin internalization, ubiquitination is considered the functionally relevant signal for this compound-induced endocytosis. researchgate.netmolbiolcell.org The E3 ubiquitin ligase RNF217 has been identified as playing a role in triggering the degradation of ferroportin in response to this compound binding. mdpi.comashpublications.org Nedd4-2 has also been shown to be responsible for the ubiquitination of internalized ferroportin in the this compound-dependent pathway. nih.gov
Lysosomal Degradation of the this compound-Ferroportin Complex
Once internalized and ubiquitinated, the this compound-ferroportin complex is targeted for degradation through the endolysosomal pathway. mdpi.comresearchgate.nettermedia.plmolbiolcell.org Ubiquitinated ferroportin is trafficked through the multivesicular body (MVB) pathway, which is essential for the sorting of transmembrane proteins into vesicles that bud into the lumen of endosomes. molbiolcell.org These endosomes then mature into late endosomes and fuse with lysosomes, where the this compound-ferroportin complex is proteolytically degraded. researchgate.nettermedia.plmolbiolcell.org This degradation effectively removes ferroportin from the cell surface and prevents further iron export. termedia.plhaematologica.org The inability to ubiquitinate ferroportin inhibits its degradation, even if internalization occurs. molbiolcell.org Depletion of proteins involved in MVB trafficking can reduce the delivery of ferroportin to lysosomes. molbiolcell.org
Modulation of Cellular Iron Export Across Distinct Cell Types
This compound's action on ferroportin leads to the modulation of iron export from key cell types involved in systemic iron homeostasis: enterocytes and macrophages. physiology.orgnih.gov
Enterocytes: Regulation of Dietary Iron Absorption
Duodenal enterocytes are responsible for absorbing dietary iron. nih.govhaematologica.org Ferroportin is expressed on the basolateral membrane of these cells, facilitating the export of absorbed iron into the bloodstream. termedia.plhaematologica.orgphysiology.org When systemic iron levels are sufficient or high, liver-derived this compound is secreted into the circulation and reaches the enterocytes. termedia.pl this compound binds to ferroportin on the basolateral membrane, inducing its internalization and degradation. termedia.plphysiology.org This reduction in functional ferroportin on the cell surface inhibits the efflux of iron from enterocytes into the blood. termedia.pl Consequently, iron is retained within the enterocytes, and since these cells are rapidly turned over and shed into the intestinal lumen, this retained iron is lost from the body, effectively reducing net dietary iron absorption. physiology.orghaematologica.orgphysiology.org Conversely, under conditions of iron deficiency, this compound levels decrease, leading to increased ferroportin expression on enterocytes and enhanced iron absorption. physiology.orgtermedia.plhaematologica.org
Hepatocytes: Management of Stored Iron Mobilization
Hepatocytes, the primary cells of the liver, play a central role in iron storage. Iron is stored within hepatocytes primarily in the form of ferritin, a protein complex capable of holding thousands of iron atoms nih.govresearchgate.net. When systemic iron levels are low, this compound production by hepatocytes is suppressed wikipedia.orgnih.govbohrium.comnih.gov. This leads to increased stability and surface expression of ferroportin on hepatocytes, allowing for the release of stored iron into the circulation to meet the body's demands ashpublications.orgashpublications.orgjpp.krakow.pl. Conversely, when iron stores are abundant, this compound levels rise, promoting the internalization and degradation of hepatocyte ferroportin, thus limiting the release of stored iron wikipedia.orgnih.govashpublications.orgjpp.krakow.pl. This regulatory mechanism ensures that the liver can buffer systemic iron levels, releasing iron when needed and storing it when in excess.
Placental Trophoblasts: Iron Transfer to the Fetus
During pregnancy, the placenta is responsible for transferring iron from the mother to the developing fetus, a process essential for fetal growth and development jci.orgescholarship.org. Placental trophoblasts express ferroportin on their basal surface, facilitating the export of iron into the fetal circulation jci.orgbioscientifica.com. The regulation of placental iron transfer is complex and involves both maternal and potentially fetal this compound.
Maternal this compound levels are typically suppressed during the second and third trimesters of pregnancy, which is thought to increase the availability of maternal iron for placental uptake jci.orgescholarship.orgbioscientifica.comashpublications.org. This suppression allows for increased dietary iron absorption and mobilization of iron from maternal stores ashpublications.org. While the placenta itself produces this compound, its direct role in regulating placental iron transport is still under investigation, with some studies showing no correlation between placental this compound expression and maternal or fetal iron status, while others suggest maternal this compound can influence placental ferroportin levels bioscientifica.commdpi.com. Studies in mice have indicated that maternal this compound is a primary determinant of embryonic and placental iron endowment in healthy pregnancies, and that elevated maternal this compound can adversely affect fetal iron status ashpublications.org. The iron taken up by the placenta, primarily via transferrin receptor 1 (TfR1) on the apical surface of syncytiotrophoblasts, is then transported across the cell and exported into the fetal circulation via ferroportin jci.org. The expression of placental iron transporters like TfR1 and ferroportin can be regulated in response to maternal iron status jci.orgescholarship.org.
Consequences of this compound-Ferroportin Axis Dysregulation
Dysregulation of the this compound-ferroportin axis can lead to significant imbalances in systemic iron homeostasis, resulting in either iron overload or iron deficiency nih.govbohrium.com. These conditions, collectively termed "hepcidinopathies," underscore the critical role of this compound in maintaining iron balance mdpi.com.
Mechanisms of Iron Overload Due to this compound Deficiency
Iron overload disorders, such as hereditary hemochromatosis, are often characterized by inappropriately low levels of this compound relative to body iron stores wikipedia.orgnih.govnih.govnih.gov. Genetic mutations affecting this compound (HAMP gene) or proteins involved in its regulation, such as HFE, transferrin receptor 2 (TfR2), hemojuvelin (HJV), and ferroportin itself, can lead to this compound deficiency or impaired this compound function nih.govnih.govashpublications.org.
When this compound levels are deficient, ferroportin is not effectively internalized and degraded wikipedia.orgnih.govbloodresearch.or.kr. This leads to increased ferroportin expression on the surface of duodenal enterocytes and macrophages nih.govbloodresearch.or.kr. Consequently, there is excessive absorption of dietary iron in the intestine and increased release of recycled iron from macrophage stores into the circulation wikipedia.orgnih.govnih.govbloodresearch.or.kr. The continuous and unregulated influx of iron into the plasma, despite adequate or even excessive body iron stores, results in the accumulation of iron in various tissues and organs, including the liver, heart, pancreas, and joints nih.gov. Over time, this iron accumulation can cause tissue damage and organ dysfunction nih.gov.
Iron-loading anemias, such as beta-thalassemia, can also lead to iron overload despite the presence of high total body iron ashpublications.orghaematologica.org. In these conditions, ineffective erythropoiesis (the production of red blood cells) stimulates the release of factors like erythroferrone (ERFE) from expanded erythroid precursors, which suppress this compound production nih.govmdpi.comhaematologica.org. The resulting this compound deficiency drives increased iron absorption, exacerbating the iron overload nih.govhaematologica.org.
Mechanisms of Iron Sequestration Due to this compound Excess
Conversely, conditions involving inappropriately high levels of this compound lead to iron sequestration and functional iron deficiency, even if total body iron stores are normal or elevated wikipedia.orgnih.govnih.gov. This occurs in disorders like anemia of inflammation (also known as anemia of chronic disease) and iron-refractory iron deficiency anemia (IRIDA) nih.govnih.govashpublications.org.
In anemia of inflammation, pro-inflammatory cytokines, particularly interleukin-6 (IL-6), stimulate this compound synthesis in the liver via the JAK/STAT pathway wikipedia.orgbohrium.comnih.govannlabmed.org. Elevated this compound then binds to ferroportin on macrophages and duodenal enterocytes, promoting its degradation wikipedia.orgnih.govnih.govbloodresearch.or.kr. This traps iron within macrophages, reducing the amount of recycled iron released into the plasma, and decreases dietary iron absorption wikipedia.orgnih.govnih.govbloodresearch.or.kr. The resulting reduction in serum iron (hypoferremia) limits the iron available for erythropoiesis, leading to the development of anemia wikipedia.orgnih.govnih.gov.
In IRIDA, mutations in the TMPRSS6 gene, which encodes a protease that normally cleaves and inactivates hemojuvelin (a positive regulator of this compound), lead to increased this compound production nih.govashpublications.org. The excess this compound causes severe iron sequestration and microcytic anemia that is poorly responsive to oral iron supplementation ashpublications.org.
The mechanisms of iron sequestration due to this compound excess are summarized in the following table:
| Cell Type Affected | Mechanism of Iron Sequestration | Consequence |
| Macrophages | This compound binding to ferroportin leads to its degradation, trapping recycled iron within the macrophage. wikipedia.orgnih.govnih.govbloodresearch.or.kr | Reduced release of recycled iron into plasma. wikipedia.orgnih.govnih.govbloodresearch.or.kr |
| Duodenal Enterocytes | This compound binding to ferroportin leads to its degradation, trapping absorbed dietary iron within the enterocyte. wikipedia.orgnih.govnih.govbloodresearch.or.kr | Decreased dietary iron absorption. wikipedia.orgnih.govnih.govbloodresearch.or.kr |
| Hepatocytes | This compound binding to ferroportin leads to its degradation, trapping stored iron within the hepatocyte. jpp.krakow.pl | Reduced release of stored iron into plasma. jpp.krakow.pl |
| Erythroid Precursors | Reduced iron availability in plasma due to sequestration. nih.govnih.gov | Impaired hemoglobin synthesis and erythropoiesis. nih.govnih.gov |
These examples highlight how both insufficient and excessive this compound activity can disrupt iron homeostasis, leading to significant clinical consequences.
Transcriptional and Post Transcriptional Regulation of Hepcidin Expression
Bone Morphogenetic Protein (BMP)/SMAD Signaling Pathway
The BMP/SMAD pathway is the principal signaling cascade governing iron-dependent hepcidin (B1576463) expression. nih.goveurekalert.org This pathway is activated by BMP ligands, which bind to a complex of receptors on the hepatocyte surface, initiating an intracellular signaling cascade that culminates in the transcriptional activation of the this compound gene. nih.govnih.gov Dysregulation at any point in this pathway can lead to either iron deficiency or iron overload disorders. nih.gov
Key Ligands: BMP2, BMP6, and their Heterodimers
Several BMP ligands can induce this compound expression, but BMP6 and BMP2 have been identified as the key endogenous regulators. nih.govashpublications.orgashpublications.org Both are produced primarily by liver sinusoidal endothelial cells (LSECs) in an iron-dependent manner. nih.govashpublications.orgnih.gov
BMP6: Recognized as a predominant BMP ligand in iron homeostasis, its expression is strongly correlated with liver iron levels. eurekalert.orgnih.govresearchgate.net Mice lacking BMP6 exhibit reduced this compound expression and develop iron overload, highlighting its crucial, non-redundant role. nih.gov
BMP2: Also plays a significant, non-redundant role in this compound regulation. nih.gov While its baseline expression in liver endothelial cells is higher than BMP6, its induction by iron is less pronounced. nih.gov Conditional knockout of Bmp2 in endothelial cells leads to this compound deficiency and iron overload. nih.gov
BMP2/6 Heterodimers: Evidence suggests that BMP2 and BMP6 can function as a heterodimeric ligand in vivo. ashpublications.orgresearchgate.net This heterodimer is a potent inducer of this compound and is believed to be a key physiological form of the BMP ligand for regulating iron metabolism. nih.govresearchgate.net The hormone erythroferrone (ERFE), which suppresses this compound, acts by sequestering the BMP2/6 heterodimer. nih.govashpublications.org
Other BMPs, including BMP4, BMP5, and BMP7, have also been shown to regulate this compound, though their physiological roles appear to be less prominent than those of BMP2 and BMP6. nih.govmdpi.comnih.govashpublications.org
Co-receptors and Modulators: Hemojuvelin (HJV/RGMc), Neogenin, RGMa, RGMb
The activity of BMP ligands is significantly enhanced by co-receptors, with Hemojuvelin being the most critical for this compound regulation.
Hemojuvelin (HJV/RGMc): HJV, a member of the Repulsive Guidance Molecule (RGM) family, functions as a BMP co-receptor, substantially augmenting BMP signaling to induce this compound expression. mdpi.comfrontiersin.orgwikipedia.org Mutations in the HJV gene are a primary cause of severe juvenile hemochromatosis, characterized by profound this compound deficiency and massive iron overload. frontiersin.org HJV exists in both a membrane-bound form (m-HJV), which promotes signaling, and a soluble form (s-HJV), which can inhibit it. ashpublications.org
Neogenin: This ubiquitously expressed transmembrane protein interacts with HJV and is essential for its function in this compound regulation. ashpublications.orgnih.gov The interaction between Neogenin and HJV is thought to stabilize HJV on the cell surface, facilitating the formation of the BMP signaling complex. ashpublications.orgnih.govacs.org Ablation of Neogenin in hepatocytes leads to reduced this compound expression and iron overload. ashpublications.org The function of Neogenin in this context appears to require cleavage by γ-secretase. elsevierpure.comnih.gov
RGMa and RGMb (DRAGON): As homologs of HJV, RGMa and RGMb can also function as BMP co-receptors. nih.govnih.gov However, their specific roles in iron homeostasis and this compound regulation are less defined compared to HJV. mdpi.com
| Molecule | Type | Primary Function in this compound Regulation |
| Hemojuvelin (HJV/RGMc) | Co-receptor | Enhances BMP signaling to increase this compound expression. |
| Neogenin | Modulator/Scaffold | Interacts with and stabilizes HJV at the cell membrane, required for HJV-mediated signaling. |
| RGMa | Co-receptor/Modulator | Homolog of HJV; potential role in modulating BMP signaling. |
| RGMb (DRAGON) | Co-receptor/Modulator | Homolog of HJV; can inhibit this compound induction by certain BMPs. |
Iron-Sensing Components: HFE, Transferrin Receptor 2 (TFR2), TFR1
The BMP pathway integrates information about systemic iron levels through a complex interplay of proteins on the hepatocyte surface that sense circulating iron-bound transferrin (Tf).
HFE: The protein most commonly mutated in hereditary hemochromatosis, HFE, acts as a positive regulator of this compound. nih.gov It is thought to modulate the BMP-SMAD pathway in response to iron levels. nih.govnih.gov
Transferrin Receptor 2 (TFR2): A liver-specific homolog of TFR1, TFR2 is considered a key iron sensor. ashpublications.orgresearchgate.net When circulating levels of iron-loaded transferrin (holo-Tf) are high, HFE is proposed to dissociate from TFR1 and form a complex with TFR2. researchgate.netnih.gov This HFE-TFR2 interaction is required for transferrin-induced this compound expression and is thought to enhance BMP/SMAD signaling. nih.govnih.gov
Transferrin Receptor 1 (TFR1): While its primary role is cellular iron uptake, hepatocyte TFR1 also influences this compound regulation. nih.govashpublications.org TFR1 competes with TFR2 for binding to HFE. researchgate.net At low iron saturation, HFE binds to TFR1, preventing its interaction with the BMP signaling pathway. As iron levels rise, holo-Tf displaces HFE from TFR1, freeing HFE to interact with TFR2 and promote this compound expression. nih.govresearchgate.netnih.gov Therefore, TFR1 acts to restrain this compound induction. nih.govashpublications.org
Signal Transduction: BMP Receptors (ALK3, ActRIIA), SMAD1/5/8 Phosphorylation, SMAD4 Nuclear Translocation
The binding of BMP ligands and co-receptors to the receptor complex on the hepatocyte surface triggers a downstream phosphorylation cascade.
BMP Receptors: The receptor complex consists of Type I and Type II serine/threonine kinase receptors. In hepatocytes, the primary Type I receptors involved are ALK2 and ALK3, while ActRIIA is the predominant Type II receptor. nih.govnih.govlongdom.org The BMP2/6 heterodimer preferentially utilizes the ALK3 receptor. researchgate.net
SMAD1/5/8 Phosphorylation: Upon ligand binding, the activated receptor complex phosphorylates the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8. nih.govnih.govlongdom.org The level of phosphorylated SMAD1/5/8 (pSMAD1/5/8) is a direct indicator of the BMP pathway's activation state and correlates strongly with this compound mRNA expression. haematologica.org
SMAD4 Nuclear Translocation: Phosphorylated SMAD1/5/8 then binds to the common mediator SMAD, SMAD4. nih.govlongdom.org This pSMAD1/5/8-SMAD4 complex translocates from the cytoplasm into the nucleus. nih.govlongdom.org Inside the nucleus, the complex binds to specific DNA sequences known as BMP-responsive elements (BMP-REs) within the this compound gene promoter, directly driving its transcription. longdom.org
| Component | Class | Function |
| ALK3 (BMPR1A), ALK2 | BMP Type I Receptor | Binds BMP ligand; phosphorylates SMAD1/5/8 upon activation. |
| ActRIIA | BMP Type II Receptor | Binds BMP ligand; phosphorylates and activates the Type I receptor. |
| SMAD1/5/8 | Receptor-regulated SMAD (R-SMAD) | Becomes phosphorylated by the activated Type I receptor. |
| SMAD4 | Common-mediator SMAD (Co-SMAD) | Forms a complex with phosphorylated SMAD1/5/8. |
| pSMAD1/5/8-SMAD4 complex | Transcription Factor Complex | Translocates to the nucleus to activate this compound gene transcription. |
Negative Regulators: TMPRSS6 (Matriptase-2) and its Cleavage of HJV
To prevent excessive this compound production and iron restriction, the BMP/SMAD pathway is subject to negative regulation.
TMPRSS6 (Matriptase-2): This transmembrane serine protease, expressed primarily in the liver, is a key negative regulator of this compound expression. nih.govashpublications.orgfrontiersin.orgresearchgate.net Its function is to suppress the BMP-SMAD signaling pathway. ashpublications.orgunisr.it
Cleavage of HJV: TMPRSS6 exerts its inhibitory effect by cleaving membrane-bound hemojuvelin (m-HJV) from the cell surface. frontiersin.orgnih.govfrontiersin.orgunisr.it This cleavage generates soluble hemojuvelin (s-HJV), which can no longer act as a co-receptor, thereby dampening the signaling cascade and reducing this compound transcription. frontiersin.org Mutations that inactivate TMPRSS6 lead to unrestrained BMP/SMAD signaling, inappropriately high this compound levels, and a condition known as Iron-Refractory Iron Deficiency Anemia (IRIDA). nih.govashpublications.org
Intracellular Modulators: SMURF1, NRF2, Oxidative Stress Linkages
The intensity and duration of BMP signaling are further fine-tuned by intracellular proteins that modulate the stability and activity of pathway components.
SMURF1: SMAD-specific E3 ubiquitin-protein ligase 1 (SMURF1) is involved in the ubiquitin-proteasome degradation system. xiahepublishing.com It targets components of the BMP pathway, including SMAD1/5 and BMP receptors, for degradation. researchgate.netxiahepublishing.com In response to high serum iron (holo-transferrin), SMURF1 expression in hepatocytes decreases. eurekalert.orgresearchgate.netxiahepublishing.com This reduction in SMURF1 leads to increased stability of SMAD1/5 and BMP receptors, thereby augmenting the sensitivity of the hepatocyte to BMP signaling and enhancing this compound expression. eurekalert.orgxiahepublishing.comnih.gov
NRF2 and Oxidative Stress: Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the response to oxidative stress. Iron loading can induce oxidative stress in liver endothelial cells, which in turn activates NRF2. researchgate.net This activation contributes to the induction of Bmp6 expression, linking cellular stress responses to the systemic regulation of iron homeostasis. researchgate.net However, NRF2-independent mechanisms for iron-mediated Bmp6 regulation also exist. researchgate.net
JAK/STAT3 Signaling Pathway in Inflammatory Response
During times of acute or chronic inflammation, the expression of this compound is significantly upregulated. nih.gov This response is a key component of nutritional immunity, a defense mechanism that sequesters iron away from invading pathogens. nih.gov The primary signaling cascade responsible for this inflammatory induction of this compound is the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov
A variety of inflammatory cytokines can modulate this compound expression, with Interleukin-6 (IL-6) being the principal mediator. nih.govjci.org
Interleukin-6 (IL-6): Recognized as the major signaling molecule for inducing this compound during inflammation, IL-6 is produced by macrophages and other immune cells in response to infection or inflammation. nih.govnih.gov It directly stimulates this compound transcription in hepatocytes. jci.orgnih.gov
Interleukin-1 (IL-1): IL-1α and IL-1β can also induce this compound expression. jci.org This regulation may occur through the induction of IL-6 or via IL-6-independent mechanisms. jci.orgnih.gov Some studies suggest IL-1β can stimulate this compound through the induction of SMAD1/5/8 signaling, indicating a potential crosstalk with other pathways. nih.gov
Interleukin-22 (IL-22): This cytokine has been shown to induce this compound expression both in vitro and in vivo. nih.govnih.gov However, its contribution to this compound induction during lipopolysaccharide (LPS)-induced inflammation appears to be minor. nih.gov
Activin B: As a member of the TGF-β superfamily, Activin B is strongly induced in the liver by inflammatory stimuli. ashpublications.orgnih.gov It upregulates this compound expression by activating the BMP/SMAD signaling pathway, specifically through Smad1/5/8 phosphorylation, and acts synergistically with IL-6 to markedly increase this compound levels. ashpublications.orgnih.gov
| Cytokine | Primary Role in this compound Regulation | Signaling Pathway Implicated |
| Interleukin-6 (IL-6) | Major inflammatory inducer of this compound. nih.govjci.org | JAK/STAT3 nih.govjci.org |
| Interleukin-1 (IL-1) | Induces this compound, potentially via IL-6-dependent or independent mechanisms. jci.orgnih.gov | IL-6 induction, SMAD signaling jci.orgnih.gov |
| Interleukin-22 (IL-22) | Can induce this compound expression. nih.govnih.gov | JAK/STAT3 |
| Activin B | Synergizes with IL-6 to up-regulate this compound during inflammation. ashpublications.org | BMP/SMAD1/5/8 ashpublications.orgnih.gov |
The IL-6 signal is transmitted into hepatocytes through a specific cell surface receptor complex. This process begins when IL-6 binds to the IL-6 receptor (IL-6R). nih.gov The resulting IL-6/IL-6R complex then associates with a ubiquitous signal-transducing protein called glycoprotein 130 (gp130). nih.govwikipedia.org This association triggers the homodimerization of gp130, forming a hexameric complex that is essential for initiating the intracellular signaling cascade. wikipedia.org The expression of both IL-6R and gp130 can be modulated by inflammatory mediators, providing an additional layer of regulatory control. nih.gov
The formation of the active receptor complex leads to the activation of Janus kinases (JAKs), which are intracellular tyrosine kinases associated with the gp130 protein. nih.govnih.gov The IL-6 ligand-receptor interaction results in the activation of JAKs (including JAK1 and JAK2), which then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130. jci.orgnih.gov
These phosphorylated sites serve as docking stations for the STAT3 protein. nih.gov Once recruited, STAT3 is itself phosphorylated by the activated JAKs at tyrosine residue 705. nih.gov This phosphorylation event causes STAT3 to dimerize and translocate from the cytoplasm into the nucleus, where it can function as a transcription factor. nih.govnih.gov
Inside the nucleus, the phosphorylated STAT3 dimer directly binds to a specific DNA sequence within the promoter region of the this compound gene (HAMP). nih.govnih.gov This STAT3-responsive element has been identified and is crucial for the inflammatory induction of this compound. nih.govashpublications.org Studies have shown that a STAT binding motif located at position –64/–72 of the this compound promoter is critical for its activation in response to IL-6. ashpublications.org The binding of STAT3 to this site recruits the necessary transcriptional machinery to enhance this compound gene expression. nih.gov Research has confirmed that STAT3 is both necessary and sufficient to confer IL-6 responsiveness to the this compound promoter. nih.govuni.lu
Erythroid Regulatory Mechanisms
In contrast to inflammation, which increases this compound, an expansion of erythropoiesis (the production of red blood cells) strongly suppresses this compound expression. nih.gov This suppression is a physiological adaptation designed to increase the availability of iron for hemoglobin synthesis in developing erythroid precursors. nih.gov This "erythroid regulator" signal can even override signals from iron overload that would normally increase this compound. ashpublications.org The suppression is mediated by factors secreted by erythroid progenitors in the bone marrow. nih.govashpublications.org
Several factors have been identified that communicate the bone marrow's iron demand to the liver.
Erythroferrone (ERFE): ERFE is now considered the principal erythroid regulator of this compound. nih.gov It is a hormone produced by erythroblasts in response to stimulation by erythropoietin (EPO) following events like blood loss. nih.govnih.gov ERFE acts directly on hepatocytes to suppress this compound production. nih.govashpublications.org This action allows for increased iron absorption from the diet and mobilization from stores, thereby making more iron available for hemoglobin synthesis. nih.gov The mechanism of action involves ERFE binding to and sequestering bone morphogenetic proteins (BMPs), particularly BMP2 and BMP6, which inhibits the BMP-SMAD signaling pathway that normally promotes this compound expression. elifesciences.org In conditions of ineffective erythropoiesis, such as β-thalassemia, pathologically high levels of ERFE lead to inappropriately low this compound, causing excessive iron absorption and systemic iron overload. nih.govelifesciences.org
Growth Differentiation Factor 15 (GDF15): GDF15, a member of the TGF-β superfamily, was an early candidate for the erythroid regulator. jci.orgashpublications.org Its levels are significantly elevated in patients with diseases of ineffective erythropoiesis, like β-thalassemia, where it contributes to this compound suppression. jci.orgashpublications.org However, its role in physiological erythropoiesis is less clear, as mice lacking GDF15 can still suppress this compound normally in response to bleeding. nih.govhaematologica.org Therefore, GDF15 is thought to be more of a pathological suppressor of this compound in the context of erythroid stress and disease. elsevierpure.com
Growth Differentiation Factor 11 (GDF11): Also a member of the TGF-β superfamily, GDF11 has been characterized as another factor contributing to this compound suppression during stimulated erythropoiesis. nih.govnih.gov Exogenous GDF11 administration has been shown to suppress this compound both in vivo and in vitro. nih.gov The proposed mechanism involves the inhibition of BMP-SMAD signaling, potentially through the upregulation of SMAD ubiquitin regulatory factor 1 (SMURF1) and activation of the ERK1/2 signaling pathway. nih.govnih.gov
Platelet-Derived Growth Factor-BB (PDGF-BB): Hypoxia has been shown to suppress this compound through a novel pathway involving PDGF-BB. nih.govbmj.com Exposure to hypoxic conditions results in elevated concentrations of PDGF-BB, which correlates with a decrease in serum this compound. nih.govbmj.com In vitro and in vivo studies have demonstrated that PDGF-BB treatment suppresses this compound expression. bmj.comresearchgate.net The mechanism involves the downregulation of the protein expression of transcription factors CREB and CREB-H, which in turn inhibits this compound transcription. bmj.comresearchgate.net
| Factor | Source | Stimulus for Production | Mechanism of this compound Suppression |
| Erythroferrone (ERFE) | Erythroblasts nih.gov | Erythropoietin (EPO), hemorrhage nih.govashpublications.org | Sequesters BMPs, inhibiting the BMP/SMAD pathway. elifesciences.org |
| Growth Differentiation Factor 15 (GDF15) | Erythroblasts ashpublications.org | Ineffective erythropoiesis (e.g., β-thalassemia) jci.orgashpublications.org | Inhibits the BMP/SMAD pathway. jci.org |
| Growth Differentiation Factor 11 (GDF11) | Erythroid progenitors nih.gov | Stimulated erythropoiesis nih.govnih.gov | Inhibits BMP-SMAD signaling, possibly via SMURF1 and ERK1/2. nih.govnih.gov |
| Platelet-Derived Growth Factor-BB (PDGF-BB) | Various cells | Hypoxia nih.govbmj.com | Downregulates transcription factors CREB and CREB-H. bmj.comresearchgate.net |
Hypoxia-Inducible Factor (HIF) Pathway: HIF-1α
Hypoxia, or low oxygen availability, is a potent suppressor of this compound expression, a response aimed at increasing iron availability for erythropoiesis. The primary mediators of the cellular response to hypoxia are the Hypoxia-Inducible Factors (HIFs). The stability of the HIF-α subunit is regulated by oxygen- and iron-dependent prolyl hydroxylase domain proteins (PHDs). In normoxic conditions, PHDs hydroxylate HIF-α, targeting it for degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and regulate gene expression.
The role of HIF-1α in this compound regulation is multifaceted and subject to some debate. One line of evidence suggests a direct transcriptional repression. Studies have shown that HIF-1α can bind to a putative hypoxia response element (HRE) within the this compound promoter, thereby directly inhibiting its transcription. nih.gov This direct negative regulation has been supported by chromatin immunoprecipitation assays in both mouse and human cells, which demonstrated HIF-1α binding to the this compound promoter. nih.gov
Conversely, other research indicates that the suppression of this compound by the HIF pathway is indirect, occurring primarily through the stimulation of erythropoiesis. jci.org In this model, HIF activation (mainly by HIF-2α) in the kidney and liver leads to increased production of erythropoietin (EPO). jci.org EPO expands the erythroid marrow, leading to the production of erythroferrone (ERFE) by erythroblasts. ERFE then acts on the liver to suppress this compound expression, ensuring iron is available for hemoglobin synthesis. Evidence for this indirect mechanism comes from studies where pharmacological inhibition of erythropoiesis prevented this compound suppression, even in the presence of high EPO levels.
Interplay with Iron-Sensing Pathways
The HIF pathway is intrinsically linked with cellular iron status, creating a critical interplay between oxygen and iron sensing in the regulation of this compound. The prolyl hydroxylases (PHDs) that target HIF-α for degradation are iron-dependent enzymes. nih.govcloudfront.net Consequently, iron deficiency can mimic hypoxia by reducing PHD activity, leading to the stabilization of HIF-α and subsequent suppression of this compound. ucsd.edunih.gov This establishes the VHL/HIF axis as a central mechanism coupling iron sensing to iron regulation. ucsd.edunih.gov
During iron deficiency, HIF-1α stabilization in hepatocytes contributes to the downregulation of this compound. nih.gov Studies in mice with hepatocyte-specific deletion of HIF-1α have shown that the expected downregulation of this compound in response to dietary iron deficiency is partially blunted. jci.org This demonstrates that HIF-1α is a physiological contributor to this compound suppression during iron deficiency. The liver's ability to sense low iron and suppress this compound is therefore, at least in part, mediated through the stabilization of HIFs. This creates a coordinated response where conditions of low iron or low oxygen both signal, via HIF, for increased iron mobilization. ucsd.eduresearchgate.net
Cross-Talk and Synergistic/Antagonistic Interactions Among Signaling Pathways
This compound expression is finely tuned by the integration of multiple signaling inputs, primarily the iron-sensing BMP/SMAD pathway and the inflammation-driven JAK/STAT3 pathway. The cross-talk between these pathways ensures a balanced response to the body's competing needs for iron availability and host defense.
Other Regulatory Modalities
Beyond the major iron, inflammation, and hypoxia pathways, other signaling molecules, particularly lipids, have been identified as regulators of this compound expression.
Lipid Signaling: Saturated Fatty Acids, Ceramide, HuR, Protein Kinase C Isoforms
Emerging research has linked lipid metabolism to iron homeostasis through the regulation of this compound.
Ceramide and Saturated Fatty Acids : The lipid intermediate ceramide has been shown to directly induce this compound gene transcription. nih.govplos.org Studies using human hepatoma cells demonstrated that treatment with cell-permeable ceramide analogs leads to a significant upregulation of this compound mRNA. nih.govnih.gov This induction is mediated transcriptionally through the activation of the JAK/STAT3 pathway, with ceramide promoting the phosphorylation and binding of STAT3 to the this compound promoter. nih.govplos.org This suggests a potential crosstalk between lipid accumulation, as seen in fatty liver disease, and altered iron metabolism. plos.org
HuR : Post-transcriptional regulation of this compound has also been described. The RNA-binding protein HuR (Human antigen R) can stabilize this compound mRNA, increasing its abundance. This stabilization is observed in response to both saturated fatty acids and endoplasmic reticulum (ER) stress. haematologica.org HuR binds directly to AU-rich elements within the 3' untranslated region (3'UTR) of the this compound mRNA, protecting it from degradation. haematologica.org
Protein Kinase C (PKC) Isoforms : The role of Protein Kinase C is more indirect, affecting the this compound-ferroportin axis rather than this compound expression itself. Recent findings indicate that PKCα is a positive regulator of ferroportin, the iron exporter that this compound degrades. ashpublications.org Activation of PKCα enhances the trafficking of ferroportin to the cell membrane and reduces its internalization, effectively opposing this compound's action. ashpublications.org Therefore, while not a direct regulator of this compound transcription, PKC signaling modulates the functional outcome of this compound activity.
Table 2: Summary of Other Regulatory Modalities
| Modality | Molecule/Factor | Mechanism of Action | Effect on this compound/Iron Axis |
| Lipid Signaling | Ceramide | Transcriptional induction via JAK/STAT3 pathway nih.govplos.org | Increases this compound |
| Post-transcriptional | HuR (in response to Saturated Fatty Acids / ER Stress) | Stabilization of this compound mRNA haematologica.org | Increases this compound |
| Axis Modulation | Protein Kinase Cα (PKCα) | Positive regulation of ferroportin (Fpn) trafficking and stability ashpublications.org | Antagonizes this compound's effect |
Endoplasmic Reticulum (ER) Stress Pathway: CREBH-responsive element
This compound expression is not only governed by systemic iron levels and inflammation but also by intracellular stress signals, particularly those originating from the endoplasmic reticulum (ER). The ER stress response, a network of pathways also known as the unfolded protein response (UPR), is activated when unfolded or misfolded proteins accumulate in the ER lumen. plos.org This cellular quality control mechanism has been shown to be intricately linked to iron homeostasis through the regulation of this compound. nih.govnih.gov
A key mediator in this pathway is the Cyclic AMP-Responsive Element-Binding protein H (CREBH), also known as CREB3L3, a liver-specific transcription factor anchored in the ER membrane. nih.govresearchgate.netnih.gov Upon ER stress, CREBH is activated through proteolytic cleavage and translocates to the nucleus. nih.govspandidos-publications.com In the nucleus, the activated form of CREBH binds to specific DNA sequences in the promoter regions of its target genes to regulate their transcription. nih.gov
Research has identified that the this compound gene (HAMP) promoter contains CREBH-responsive elements. nih.govresearchgate.net The activated CREBH directly binds to and transactivates the this compound promoter, leading to increased this compound expression. nih.govnih.gov This connection was demonstrated in studies where ER stress induced by toxins or the accumulation of unfolded proteins led to this compound induction. nih.govnih.gov Conversely, in CREBH knockout mice, the induction of this compound in response to ER stress is defective, confirming the critical role of CREBH in this regulatory pathway. nih.govnih.govresearchgate.net Therefore, the ER stress-CREBH pathway provides a direct link between intracellular protein quality control and the systemic regulation of iron metabolism. nih.govnih.gov This pathway may also interact with other major this compound regulatory pathways, as some evidence suggests that the full induction of this compound by ER stress also requires the central regulatory SMAD1/5 pathway. oup.com
Genetic Variants in Regulatory Molecules Leading to this compound Dysregulation
The precise regulation of this compound is critical for maintaining iron homeostasis, and genetic mutations in the key proteins that control its expression can lead to severe iron disorders. nih.gov These disorders are primarily characterized by either this compound deficiency, resulting in iron overload (hemochromatosis), or this compound excess, causing iron-restricted anemia. nih.govnih.gov
Hereditary Hemochromatosis (HH) is a group of genetic disorders characterized by excessive intestinal iron absorption and pathological iron deposition in various organs. nih.govresearchgate.net The underlying cause of most forms of HH is inappropriately low this compound production for the degree of body iron stores. nih.gov Mutations in several genes have been identified as causative:
HFE: Mutations in the HFE gene are the most common cause of HH (Type 1). mdpi.com The HFE protein interacts with transferrin receptor 1 (TFR1) and transferrin receptor 2 (TFR2) to sense circulating iron levels and appropriately modulate the BMP/SMAD signaling pathway to regulate this compound. nih.govmdpi.com Pathogenic variants in HFE disrupt this sensing mechanism, leading to reduced this compound expression. nih.govresearchgate.net
HJV (or HFE2): Mutations in the hemojuvelin (HJV) gene cause a severe, early-onset form of iron overload known as juvenile hemochromatosis (Type 2A). mdpi.comnih.gov HJV acts as a co-receptor for bone morphogenetic proteins (BMPs), particularly BMP6, and is essential for robust activation of the SMAD signaling pathway that drives this compound transcription. nih.govnih.gov
HAMP: Direct mutations in the this compound gene (HAMP) itself are a rare cause of juvenile hemochromatosis (Type 2B), leading to a non-functional peptide or complete absence of production. nih.govmdpi.com
TFR2: Mutations in the transferrin receptor 2 (TFR2) gene cause HH Type 3. TFR2 is thought to be part of the iron-sensing complex on the hepatocyte surface, and its dysfunction impairs the signaling cascade that leads to this compound production. nih.govmdpi.comnih.gov
SLC40A1 (Ferroportin): While most HH types involve impaired this compound production, HH Type 4 (also known as Ferroportin Disease) is caused by mutations in the gene for the iron exporter ferroportin. Certain "gain-of-function" mutations make ferroportin resistant to this compound-mediated degradation, leading to continuous iron export into the blood despite normal or even elevated this compound levels, a condition classified as Type 4B hemochromatosis. wikipedia.org
Conversely, genetic variants that lead to pathologically high this compound levels cause Iron-Refractory Iron Deficiency Anemia (IRIDA) .
TMPRSS6: This condition is caused by loss-of-function mutations in the TMPRSS6 gene, which encodes the transmembrane serine protease matriptase-2. nih.govnih.gov TMPRSS6 normally functions to suppress this compound expression by cleaving HJV from the cell surface, thus dampening the BMP/SMAD signal. mdpi.comnih.gov When TMPRSS6 is inactive, this negative regulation is lost, leading to constitutively high this compound levels, which block iron absorption and trap iron in macrophages, resulting in severe iron deficiency anemia that is refractory to oral iron treatment. nih.govnih.gov
| Gene | Associated Disorder | Effect on this compound | Resulting Iron Phenotype |
|---|---|---|---|
| HFE | Hereditary Hemochromatosis (Type 1) | Decreased Expression | Iron Overload |
| HJV (HFE2) | Juvenile Hemochromatosis (Type 2A) | Severely Decreased Expression | Severe Iron Overload |
| HAMP | Juvenile Hemochromatosis (Type 2B) | Absent/Non-functional this compound | Severe Iron Overload |
| TFR2 | Hereditary Hemochromatosis (Type 3) | Decreased Expression | Iron Overload |
| SLC40A1 | Hereditary Hemochromatosis (Type 4B) | Normal or Increased (Ferroportin is resistant) | Iron Overload |
| TMPRSS6 | Iron-Refractory Iron Deficiency Anemia (IRIDA) | Increased Expression | Iron Deficiency |
SEC23B and Glycosylation Pathway Impairment
The proper synthesis, folding, and transport of proteins involved in this compound regulation are essential for its function. Impairment of these cellular processes, specifically glycosylation, can lead to this compound suppression and iron overload. This mechanism is exemplified in Congenital Dyserythropoietic Anemia Type II (CDA II). mdpi.comnih.gov
CDA II is a rare hereditary disorder caused by biallelic mutations in the SEC23B gene. mdpi.comnih.govmdpi.com The SEC23B protein is a core component of the Coat Protein Complex II (COPII), which is responsible for mediating the transport of newly synthesized proteins from the endoplasmic reticulum to the Golgi apparatus. mdpi.comresearchgate.net A hallmark of CDA II is iron overload, which occurs even in patients with only mild anemia. mdpi.comnih.gov This suggests that the iron overload is not solely due to ineffective erythropoiesis but also involves a direct hepatic mechanism linked to SEC23B dysfunction. mdpi.comnih.gov
Loss-of-function of SEC23B disrupts the ER-to-Golgi trafficking, which in turn impairs the proper glycosylation of various membrane proteins. mdpi.comnih.govresearchgate.net Several key proteins in the this compound regulatory pathway, including components of the BMP/SMAD signaling cascade, require correct glycosylation to function properly. mdpi.comnih.gov Studies using human hepatic cell lines (HuH7 and HepG2) with silenced SEC23B have demonstrated that this defect leads to:
Impaired Glycosylation of BMP/SMAD Pathway Proteins: The dysfunction of SEC23B impairs the glycosylation of membrane proteins involved in activating the BMP/SMAD signaling pathway. mdpi.comnih.govnih.gov
Reduced BMP6 Sensing: The cells show a diminished capability to sense and respond to the BMP6 stimulus, a key upstream activator of this compound. nih.govresearchgate.netnih.gov
Suppressed this compound Expression: The combination of these defects results in blunted BMP/SMAD signaling and subsequent suppression of this compound transcription. mdpi.comresearchgate.netnih.gov
As a proof of concept, treating hepatic cells with tunicamycin, an inhibitor of N-linked glycosylation, mimics the effect of SEC23B loss-of-function. mdpi.com This treatment leads to reduced expression of key iron-sensing proteins like TFR2 and HFE, decreased SMAD phosphorylation, and ultimately, suppressed this compound gene expression. mdpi.com These findings confirm that proper protein glycosylation, dependent on cellular trafficking machinery like SEC23B, is a critical step in the upstream regulation of this compound. mdpi.comnih.gov
Physiological and Pathophysiological Roles of Hepcidin Beyond Systemic Iron Homeostasis
Hepcidin (B1576463) in Local Tissue Iron Homeostasis
Although hepatocytes are the primary source of circulating this compound, a growing body of research reveals that numerous other cell types produce this peptide, where it exerts significant local effects. ox.ac.ukresearchgate.net This localized production allows for fine-tuned control of iron within specific microenvironments, independent of systemic iron status.
Non-Hepatocyte this compound Expression and Function
This compound's expression and function have been identified in a wide array of non-hepatic cells, highlighting its importance in maintaining cellular iron balance across different organ systems.
Macrophages: These immune cells not only respond to liver-derived this compound but can also produce their own. This local production is stimulated by inflammatory signals and pathogens, contributing to iron retention within the macrophage, a key aspect of host defense.
Dendritic Cells: As critical antigen-presenting cells, dendritic cells also express this compound. nih.gov In the intestine, this compound from conventional dendritic cells is induced by microbial stimulation and is essential for tissue repair. nih.gov It acts on iron-exporting phagocytes to promote local iron sequestration, which in turn regulates the microbiota and facilitates mucosal healing. nih.gov
Keratinocytes: These predominant cells of the epidermis produce this compound, particularly in response to infection or inflammation. nih.gov Keratinocyte-derived this compound is crucial for recruiting neutrophils and can lead to iron retention in the skin, which may play a role in inflammatory skin conditions like psoriasis.
Brain: this compound is expressed in various brain regions, including the cortex, hippocampus, and spinal cord, by both neurons and glial cells like astrocytes. nih.gov Local production is often induced by inflammation and is thought to be involved in managing brain iron homeostasis, which is critical for preventing neurodegenerative damage. nih.gov
Osteoblasts: The cells responsible for bone formation, osteoblasts, are also influenced by this compound. spandidos-publications.com this compound can promote osteoblastic differentiation and mineralization. spandidos-publications.com Conversely, this compound deficiency has been linked to bone loss by inhibiting the differentiation and activity of osteoblasts. nih.gov Overexpression of this compound has shown a protective effect against postmenopausal osteoporosis by reducing iron levels in bone tissue and inhibiting the formation of bone-resorbing osteoclasts. nih.gov
Adipose Tissue: Fat tissue expresses this compound, and its levels are often increased in obesity, which is considered a state of chronic low-grade inflammation. researchgate.net This localized production in adipocytes and associated macrophages may contribute to the altered iron metabolism often seen in obese individuals.
Spinal Cord: The presence of this compound mRNA and protein has been confirmed in the spinal cord, suggesting a role in local iron regulation within the central nervous system. nih.gov
| Cell/Tissue Type | Primary Stimuli for Local Expression | Key Local Function |
|---|---|---|
| Macrophages | Inflammatory cytokines (e.g., IL-6), pathogens | Iron retention for host defense, regulation of inflammation |
| Dendritic Cells | Microbial stimulation | Promotes mucosal healing via iron sequestration and microbiota regulation nih.gov |
| Keratinocytes | Infection, inflammation | Neutrophil recruitment, iron retention, host defense |
| Cardiomyocytes | Hypoxia, inflammation | Cell-autonomous control of intracellular iron, essential for cardiac function nih.govnih.gov |
| Brain (Neurons, Glia) | Inflammation, iron overload | Regulation of local brain iron homeostasis nih.gov |
| Osteoblasts | Iron overload | Regulation of bone formation and metabolism spandidos-publications.com |
| Adipose Tissue | Inflammation (e.g., in obesity) | Contributes to local and systemic iron dysregulation researchgate.net |
Autocrine and Paracrine Regulatory Mechanisms
Local this compound functions through autocrine and paracrine signaling.
Autocrine signaling occurs when a cell produces this compound that then acts on ferroportin receptors on its own surface. lumenlearning.com This self-regulation is evident in cardiomyocytes and macrophages, allowing a cell to directly control its own intracellular iron content. nih.govnih.gov
Paracrine signaling involves a cell releasing this compound that acts on nearby, different cell types. lumenlearning.com For example, dendritic cell-derived this compound can influence neighboring phagocytes in the gut to promote tissue healing. nih.govnih.gov
These local signaling loops enable a rapid and targeted response to changing microenvironmental conditions, such as infection or inflammation, without altering systemic iron levels. researchgate.netnih.gov
Cell-Autonomous Control of Iron Balance
The most definitive evidence for the cell-autonomous role of this compound comes from studies on cardiomyocytes. nih.gov Research using mouse models with a specific deletion of this compound only in heart cells demonstrated that these animals developed fatal heart failure due to cardiomyocyte iron deficiency, even while their systemic iron levels remained normal. nih.govelifesciences.orgnih.gov This pivotal finding proves that locally produced this compound is essential for the cardiomyocyte to maintain its own internal iron balance by regulating its iron exporter, ferroportin. nih.gov This establishes a critical principle: individual cells in certain tissues rely on their own this compound production for survival and proper function, a role that cannot be fulfilled by liver-derived this compound circulating in the blood. nih.gov
This compound in Immunity and Infection
This compound is a key effector of an innate immune strategy known as nutritional immunity. youtube.com This process aims to protect the host by sequestering essential nutrients, particularly iron, to limit their availability to invading pathogens. youtube.comnih.gov
Nutritional Immunity: Iron Sequestration as a Host Defense Mechanism
During an infection or inflammatory state, the body initiates an acute-phase response. Inflammatory cytokines, most notably Interleukin-6 (IL-6), strongly stimulate this compound production by the liver. nih.gov The resulting surge in circulating this compound binds to ferroportin on macrophages and duodenal enterocytes, causing the iron channels to be internalized and degraded. youtube.comnih.govclevelandclinic.org
This action has two major consequences:
It blocks the release of recycled iron from macrophages.
It prevents the absorption of dietary iron from the gut.
The net effect is a rapid and significant decrease in the concentration of iron in the bloodstream (hypoferremia). nih.gov By locking iron away inside cells and limiting its entry into circulation, the host effectively starves extracellular pathogens that rely on this accessible iron for their replication and survival. youtube.comnih.gov
| Mechanism | Key Stimulus | Effect on Iron | Impact on Pathogen |
|---|---|---|---|
| Upregulation of liver this compound | Inflammatory Cytokines (IL-6) | Blocks iron release from macrophages and absorption from the gut | Limits availability of circulating iron |
| Ferroportin degradation | Binding of this compound | Traps iron within cells (e.g., macrophages) | Starves extracellular bacteria of essential iron |
| Induction of hypoferremia | High systemic this compound levels | Lowers plasma iron concentration | Inhibits growth and proliferation |
Impact on Microbial Pathogenicity and Growth
The this compound-mediated sequestration of iron is a powerful defense against a variety of pathogens. Studies have shown that mice lacking this compound are highly susceptible to infections by certain extracellular bacteria, such as Klebsiella pneumoniae and Vibrio vulnificus, as they cannot mount an effective hypoferremic response. nih.govnih.gov Supplementing wild-type mice with iron during pneumonia is sufficient to increase their susceptibility to bloodstream infection, underscoring the importance of iron restriction. nih.gov
This compound's role extends beyond simply starving bacteria; it can also have direct antimicrobial effects and can inhibit the growth of pathogens like Escherichia coli, Salmonella typhimurium, and Mycobacterium tuberculosis. oup.com By reducing iron availability, this compound can decrease the expression of key bacterial virulence factors that are iron-dependent. oup.com For example, a decrease in serum iron resulting from this compound induction has been shown to reduce the expression of the outer membrane protein A (OmpA) in Aeromonas hydrophila, a factor important for the bacteria to evade the host's immune system. oup.com Therefore, this compound's dual function as an iron regulator and an antimicrobial peptide makes it a central component of the innate immune defense against infection. oup.com
Role in Bacterial and Viral Infections
This compound plays a dual role in the body's defense against infections, acting as both a regulator of iron homeostasis and an innate antimicrobial peptide. nih.gov During infections and other inflammatory events, the production of this compound is stimulated by cytokines like Interleukin-6 (IL-6). nih.gov This increase in this compound leads to the degradation of ferroportin, the primary iron export protein, resulting in the retention of iron within macrophages and a decrease in plasma iron concentrations. nih.govnih.gov This process, known as nutritional immunity, is a host defense mechanism that aims to limit the availability of essential iron to invading pathogens, thereby inhibiting their proliferation. nih.govresearchgate.net
This compound's effectiveness as a defense mechanism can vary depending on the nature of the pathogen. For extracellular bacteria, the this compound-mediated reduction in extracellular iron is generally protective. nih.govresearchgate.net By sequestering iron, the host can effectively "starve" these pathogens, limiting their growth and replication. nih.gov
However, the role of this compound in infections caused by intracellular pathogens is more complex. By promoting iron accumulation within macrophages, this compound may inadvertently create an iron-rich environment that is favorable for pathogens that reside and replicate within these cells. nih.govresearchgate.net This has been demonstrated in vitro, although in vivo data has not consistently supported a detrimental effect. nih.gov
In the context of viral infections, the role of this compound and iron is still under investigation. It is not yet clear whether decreased this compound levels and the resulting increase in tissue iron have a significant impact on viral replication. nih.gov
This compound's Influence on Macrophage Iron Dynamics and Immune Cell Function
This compound exerts a profound influence on macrophage iron dynamics and, consequently, their immune function. The primary mechanism of action is the binding of this compound to ferroportin, the sole known cellular iron exporter, on the surface of macrophages. institutcochin.fr This binding induces the internalization and subsequent degradation of ferroportin, effectively trapping iron within the macrophage. nih.govwikipedia.org This sequestration of iron is a hallmark of the inflammatory response and has significant implications for macrophage phenotype and function. wikipedia.org
The accumulation of intracellular iron within macrophages can influence their polarization, a process that determines their functional state. Research suggests that this compound can induce macrophage polarization towards the pro-inflammatory M1 phenotype. nih.gov This is characterized by an increase in the expression of M1-associated molecules. nih.gov This shift towards an M1 phenotype is associated with an enhanced capacity to combat pathogens.
Furthermore, the this compound-ferroportin axis and the resulting changes in macrophage iron content can modulate various macrophage functions. For instance, in the context of atherosclerosis, increased intracellular iron in macrophages due to this compound can lead to increased uptake of oxidized low-density lipoprotein (ox-LDL), enhanced inflammatory signaling, and a decrease in cholesterol efflux, contributing to a pro-inflammatory foamy macrophage phenotype. researchgate.net This highlights how this compound-mediated iron retention can shape the functional responses of macrophages in specific disease contexts.
Modulation of Inflammatory Cytokine Responses by this compound
Beyond its primary role in iron regulation, this compound has been shown to directly modulate inflammatory cytokine responses. Studies have demonstrated that this compound can suppress the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suggests a negative feedback loop where this compound, induced by inflammation, can in turn dampen the inflammatory cascade.
The mechanism behind this modulatory effect involves the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov this compound-activated Jak2 can phosphorylate STAT3, leading to a transcriptional response that ultimately results in the suppression of cytokine production. nih.gov
This immunomodulatory function of this compound has been observed in various experimental models. For example, this compound pretreatment has been shown to protect mice from lethal doses of lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov This protective effect is attributed to this compound's ability to suppress the overwhelming cytokine storm induced by LPS. nih.gov These findings suggest that this compound's role in inflammation extends beyond iron sequestration and includes direct regulation of the immune response.
| Effect of this compound on Inflammatory Cytokines | Mechanism | Reference |
| Suppression of IL-6 and TNF-α | Activation of Jak2/STAT3 signaling pathway | nih.gov |
| Protection from LPS-induced toxicity | Attenuation of cytokine storm | nih.gov |
This compound in Inflammation-Driven Iron Disorders
Anemia of Chronic Disease (ACD) Mechanisms
Anemia of Chronic Disease (ACD), also known as anemia of inflammation, is a common type of anemia found in patients with chronic inflammatory conditions, infections, and malignancies. semanticscholar.org The central pathogenic mechanism of ACD involves the upregulation of this compound production by inflammatory cytokines, primarily Interleukin-6 (IL-6). droracle.aijci.org
In inflammatory states, elevated IL-6 stimulates hepatocytes to increase the synthesis and secretion of this compound. jci.orgfrontiersin.org This elevated this compound then binds to and degrades ferroportin on the surface of macrophages and duodenal enterocytes. ashpublications.org The consequence of this action is twofold:
Iron Sequestration in Macrophages: The degradation of ferroportin on macrophages prevents the release of recycled iron from senescent red blood cells back into the circulation. wikipedia.orgashpublications.org This leads to the accumulation and retention of iron within the mononuclear phagocyte system. ashpublications.org
Reduced Intestinal Iron Absorption: The downregulation of ferroportin in the duodenum blocks the absorption of dietary iron into the bloodstream. nih.govkhanacademy.org
This combined effect results in a state of "functional iron deficiency," where despite adequate or even increased iron stores in the body (primarily within macrophages), the availability of iron in the plasma is significantly reduced. droracle.aiashpublications.org This hypoferremia limits the iron supply to the bone marrow, which is essential for hemoglobin synthesis and erythropoiesis (the production of red blood cells), ultimately leading to the development of normocytic, normochromic anemia. droracle.ai
Iron Refractory Iron Deficiency Anemia (IRIDA) Mechanisms
Iron Refractory Iron Deficiency Anemia (IRIDA) is a rare, inherited form of iron deficiency anemia characterized by its poor response to oral iron supplementation and partial response to parenteral iron. frontiersin.orgoncohemakey.com The underlying mechanism of IRIDA is a genetic dysregulation of this compound expression, leading to inappropriately high levels of this hormone. nih.govoncohemakey.com
IRIDA is caused by mutations in the TMPRSS6 gene, which encodes for the transmembrane serine protease Matriptase-2. oncohemakey.comnih.gov Under normal physiological conditions, Matriptase-2 functions to suppress this compound production. nih.gov It achieves this by cleaving hemojuvelin, a co-receptor for the bone morphogenetic protein (BMP) signaling pathway, which is a major positive regulator of this compound expression. nih.gov
In individuals with IRIDA, mutations in TMPRSS6 lead to a non-functional or less active Matriptase-2 enzyme. nih.gov Without the suppressive action of Matriptase-2, the BMP signaling pathway remains highly active, resulting in the constitutive overexpression of this compound, even in the presence of iron deficiency. oncohemakey.comnih.gov
These pathologically elevated this compound levels lead to the same downstream effects seen in ACD: the degradation of ferroportin, subsequent blockage of intestinal iron absorption, and sequestration of iron within macrophages. oncohemakey.com This creates a state of severe and persistent iron deficiency in the circulation, leading to microcytic, hypochromic anemia that is refractory to conventional oral iron therapy. nih.govresearchgate.net
| Disorder | Primary Mechanism | This compound Level | Key Gene/Protein |
| Anemia of Chronic Disease (ACD) | Inflammation-driven upregulation of this compound via IL-6 | High | IL-6 |
| Iron Refractory Iron Deficiency Anemia (IRIDA) | Genetic mutations leading to constitutive this compound overexpression | Inappropriately High | TMPRSS6 (Matriptase-2) |
Inflammatory Bowel Diseases and Inflammatory Skin Diseases
This compound plays a significant role in the pathogenesis of anemia and the local inflammatory processes in both Inflammatory Bowel Diseases (IBD) and certain inflammatory skin diseases.
In Inflammatory Bowel Diseases , such as Crohn's disease and ulcerative colitis, anemia is a very common extraintestinal manifestation. hirszfeld.pl The anemia in IBD is often multifactorial, with contributions from both iron deficiency anemia (due to chronic blood loss) and Anemia of Chronic Disease. hirszfeld.pl The chronic inflammation characteristic of IBD leads to increased production of IL-6 and other cytokines, which in turn stimulate hepatic this compound expression. hirszfeld.plnih.gov As in ACD, this elevated this compound restricts iron absorption from the gut and promotes iron sequestration in macrophages, contributing to functional iron deficiency and exacerbating the anemia. hirszfeld.pl Recent studies suggest that this compound levels in IBD are primarily determined by the patient's iron status, even in the presence of inflammation. nih.gov
This compound in Metabolic Contexts
Obesity and Metabolic Syndrome Linkages
Obesity and metabolic syndrome are characterized by a state of chronic low-grade inflammation, which directly impacts this compound expression. nih.gov In individuals with obesity, elevated levels of pro-inflammatory cytokines, particularly interleukin-6 (IL-6), stimulate this compound production. nih.govoup.com This increase in this compound is not solely a consequence of inflammation but is also linked to metabolic alterations. nih.gov While primarily produced in the liver, this compound is also expressed in adipose tissue, and its mRNA expression is elevated in the adipose tissue of obese individuals. nih.govoup.com
Research has demonstrated that higher this compound levels in obese adolescents are associated with dyslipidemia characteristic of metabolic syndrome and increased visceral fat. nih.gov Specifically, this compound has been found to correlate with triglycerides (TG), very-low-density lipoprotein cholesterol (VLDL-C), and smaller, more atherogenic low-density lipoprotein (LDL) particles. nih.gov This suggests a potential role for this compound in the cardiovascular complications associated with obesity. The chronic inflammatory state in obesity may subvert this compound's primary role in iron regulation, contributing to the altered iron metabolism often observed in this condition. nih.govnih.gov Studies have found that obese children exhibit lower serum iron and transferrin saturation alongside higher this compound levels. oup.com
The hormone leptin, which is produced by adipose tissue, has also been implicated in the regulation of this compound in obesity. A direct correlation between leptin and this compound has been observed, suggesting that increased leptin in obese individuals may contribute to elevated this compound production. oup.com This connection provides a potential mechanism linking adipose tissue mass to systemic iron regulation.
Table 1: Correlation of this compound with Metabolic Parameters in Obese Adolescents
| Parameter | Correlation with this compound (r-value) |
| Triglycerides (TG) | 0.47 |
| Very-Low-Density Lipoprotein Cholesterol (VLDL-C) | 0.43 |
| Smaller LDL particles (LDL2) | 0.39 |
Data derived from a study on obese adolescents, indicating a significant positive correlation between this compound and markers of dyslipidemia. nih.gov
Non-Alcoholic Fatty Liver Disease (NAFLD) Mechanistic Associations
Non-alcoholic fatty liver disease (NAFLD), recently renamed metabolic dysfunction-associated steatotic liver disease (MASLD), is closely intertwined with abnormal iron metabolism, where this compound plays a pivotal role. nih.govnews-medical.net In NAFLD, inflammation is a key driver of increased this compound levels, which in turn can disrupt normal iron metabolism and potentially worsen liver injury. nih.gov The chronic low-grade inflammation associated with obesity and NAFLD can stimulate this compound expression, contributing to iron overload within the liver. nih.gov
Dysmetabolic iron overload syndrome (DIOS) is a condition observed in some NAFLD patients, characterized by increased serum ferritin and hepatic iron stores. semanticscholar.org In the more severe form of NAFLD, non-alcoholic steatohepatitis (NASH), this excess iron can lead to hepatocyte ballooning, inflammation, and fibrosis. semanticscholar.org Elevated this compound levels in NASH are thought to be a consequence of either hepatic inflammation or increased iron stores, which then stimulates further this compound secretion. semanticscholar.org
Studies have shown a positive correlation between this compound and iron levels in patients with NAFLD, suggesting a diminished ability of this compound to effectively inhibit iron absorption and recycling in this context. semanticscholar.orgsemanticscholar.org This could be indicative of a state of this compound resistance. semanticscholar.org Research in prepubertal obese children has found significantly increased this compound levels, with even higher levels in those with NAFLD compared to those without. nih.gov This suggests that an increase in this compound may be an early event in the development of metabolic alterations, including NAFLD. nih.gov A meta-analysis has confirmed a significant association between elevated this compound levels and NAFLD in adults. nih.govresearchgate.net
Cross-Talk with Endocrine Systems (e.g., Vitamin D)
Emerging evidence points to a significant interaction between this compound and the endocrine system, particularly with vitamin D. Vitamin D insufficiency is highly prevalent in chronic inflammatory conditions, and an inverse correlation between vitamin D status and this compound levels has been observed. nih.gov The active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), has been shown to decrease this compound expression in vitro in the presence of inflammatory stimuli. nih.gov
The proposed mechanism involves the ability of vitamin D to reduce the expression of pro-hepcidin cytokines like IL-6 and IL-1β. nih.gov By dampening the inflammatory signals that upregulate this compound, vitamin D may help to restore normal iron homeostasis. In vivo studies have supported these findings, showing that improving vitamin D status in individuals with chronic kidney disease can lead to lower systemic concentrations of this compound. nih.govresearchgate.net This suggests that vitamin D therapy could potentially ameliorate the anemia of chronic disease by modulating the this compound-ferroportin axis. nih.gov
However, the relationship is complex. One study found that in patients with chronic kidney disease, calcitriol (the active form of vitamin D) was inversely correlated with this compound levels. nih.gov Yet, high-dose supplementation with cholecalciferol (native vitamin D) did not have a discernible effect on this compound in the entire study group, though it did show some beneficial effects on erythropoiesis in a subgroup with low baseline vitamin D levels. nih.gov Further research is needed to fully elucidate the clinical implications of the vitamin D-hepcidin axis. researchgate.net
This compound in Other Pathophysiological Conditions (Mechanism-Focused)
Beyond its role in metabolic diseases, this compound is also implicated in the pathogenesis of other conditions, including hematologic disorders and processes involving oxidative stress.
Role in Myelodysplastic Syndromes (MDS) Pathogenesis
Myelodysplastic syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia. mdpi.com Iron overload is a common and serious complication in MDS, often exacerbated by frequent red blood cell transfusions. nih.govresearchgate.net this compound dysregulation is a key contributor to the pathophysiology of iron overload in MDS. plos.org
Studies have shown that serum this compound levels can be highly variable across different MDS subtypes. plos.orgnih.gov For instance, patients with refractory anemia with ringed sideroblasts (RARS) tend to have the lowest this compound levels, while those with refractory anemia with excess blasts (RAEB) or chronic myelomonocytic leukemia (CMML) often exhibit the highest levels. plos.org High-risk MDS is generally associated with higher serum this compound levels. nih.govresearchgate.net
The mechanisms driving this compound levels in MDS are multifactorial. Transfusion dependence is strongly associated with higher this compound concentrations. nih.govplos.org In some MDS subtypes, such as those with an SF3B1 mutation, the overproduction of erythroferrone (ERFE), a suppressor of this compound, contributes to inappropriately low this compound levels and subsequent iron overload. mdpi.com In contrast, in other subtypes, inflammatory cytokines associated with the disease can stimulate this compound production, leading to iron sequestration and contributing to the anemia of chronic inflammation component of the disease. nih.gov Therefore, this compound plays a dual and context-dependent role in the complex pathophysiology of MDS. researchgate.netnih.gov
Table 2: this compound Levels in Different MDS Subtypes
| MDS Subtype | Mean this compound Level (nM) |
| Refractory Anemia with Ringed Sideroblasts (RARS) | 1.43 |
| Refractory Anemia with Excess Blasts (RAEB) | 11.3 |
| Chronic Myelomonocytic Leukemia (CMML) | 10.04 |
Data from a study measuring serum this compound in 113 patients with different MDS subtypes, highlighting the heterogeneity of this compound expression. plos.org
Iron Overload-Induced Oxidative Stress and Ferroptosis Mechanisms
Excess iron is toxic to cells, primarily through its ability to catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction. nih.govnih.gov This leads to oxidative stress, which can damage lipids, proteins, and DNA. This compound, by controlling the expression of the iron exporter ferroportin, dictates the level of intracellular iron and thus plays a crucial role in the development of iron overload-induced oxidative stress. nih.goviastate.edu When this compound levels are high, ferroportin is degraded, leading to iron accumulation within cells and increasing their vulnerability to oxidative damage. iastate.edu
Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov This process is implicated in the pathophysiology of various conditions, including heart failure and neurodegenerative diseases. nih.govnih.gov Iron overload is a key trigger for ferroptosis. mdpi.comresearchgate.net By promoting intracellular iron retention, elevated this compound can sensitize cells to ferroptotic death. The accumulation of iron increases the labile iron pool, which then participates in the generation of lipid ROS, a critical step in the execution of ferroptosis. nih.gov
Conversely, in some contexts, iron overload has been shown to induce ferroptosis in adipose tissue, which may protect against obesity. mdpi.com This highlights the complex and tissue-specific roles of iron and ferroptosis in metabolic regulation. The interplay between this compound, cellular iron levels, oxidative stress, and ferroptosis is a critical area of research for understanding and potentially treating a wide range of diseases characterized by iron dysregulation. nih.govresearchgate.net
This compound Involvement in Bone Metabolism and Osteoporosis
This compound, the master regulator of systemic iron homeostasis, has emerged as a significant modulator of bone metabolism. Its influence extends to the intricate balance of bone formation and resorption, implicating it in the pathogenesis of osteoporosis. This role is primarily, though not exclusively, mediated through its control of iron availability to bone cells.
Mechanisms of this compound Action in Bone
The skeletal system is a dynamic organ undergoing constant remodeling, a process orchestrated by the coordinated actions of bone-forming osteoblasts and bone-resorbing osteoclasts. This compound influences these cells both indirectly, by regulating systemic and local iron concentrations, and through more direct signaling pathways.
Iron overload, a condition often resulting from this compound deficiency, is detrimental to bone health. nih.gov Excess iron catalyzes the formation of reactive oxygen species (ROS), leading to oxidative stress. researchgate.net This environment impairs the function and differentiation of osteoblasts, the cells responsible for synthesizing new bone matrix. researchgate.net Conversely, iron accumulation promotes the differentiation and activity of osteoclasts, the cells that break down bone tissue. nih.gov Studies have shown that this compound deficiency leads to iron accumulation and subsequent bone loss. nih.gov
Conversely, elevated this compound levels can be protective against certain forms of bone loss, such as postmenopausal osteoporosis. nih.gov By sequestering iron and preventing its accumulation in bone tissue, this compound can mitigate iron-induced oxidative stress, thereby preserving osteoblast function and attenuating osteoclast activity. researchgate.netnih.gov
Impact on Osteoblasts
This compound has been shown to directly promote the differentiation of mesenchymal stem cells into osteoblasts. nih.gov This process is mediated through the activation of the Bone Morphogenetic Protein 2 (BMP2)/Small Mothers Against Decapentaplegic (Smad) and Mitogen-Activated Protein Kinase (MAPK)/p38 signaling pathways. nih.govspandidos-publications.com In vitro studies have demonstrated that this compound enhances osteoblastic differentiation and mineralization. nih.gov
However, the indirect effects of this compound via iron regulation are also critical. In states of this compound deficiency, the resultant iron overload has been shown to inhibit osteoblastic differentiation and activity. nih.gov This highlights the dual nature of this compound's influence on bone formation, with both direct pro-osteogenic effects and indirect effects mediated by iron homeostasis.
Influence on Osteoclasts
This compound's effect on osteoclasts is predominantly inhibitory and linked to its iron-regulatory function. Overexpression of this compound has been demonstrated to significantly reduce the number and differentiation of osteoclasts. nih.gov The proposed mechanism involves the reduction of iron availability to osteoclast precursors. This iron restriction leads to the inhibition of mitochondrial biogenesis and a decrease in the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β), a key regulator of mitochondrial function and osteoclast differentiation. nih.gov The subsequent decrease in ROS production further dampens osteoclast activity. nih.gov
Studies on this compound-deficient mice, however, have shown that while bone loss is evident, it is primarily attributed to impaired osteoblast function rather than a significant alteration in osteoclast differentiation or activity. nih.gov This suggests that the primary impact of this compound on bone resorption is through the prevention of iron-driven osteoclastogenesis.
Role in Osteocytes
Osteocytes, the most abundant cells in bone, are also affected by the this compound-iron axis. In conditions of iron overload resulting from this compound deficiency, osteocytes undergo apoptosis due to increased oxidative stress. nih.gov This iron-induced osteocyte death leads to an increased expression of sclerostin and an altered Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/Osteoprotegerin (OPG) ratio. nih.gov Sclerostin is a potent inhibitor of bone formation, while an increased RANKL/OPG ratio stimulates osteoclast activity. nih.gov Therefore, this compound's regulation of iron is crucial for osteocyte survival and their subsequent control of bone remodeling.
Clinical and Research Findings
A growing body of clinical and preclinical research supports the link between this compound and osteoporosis.
Clinical Studies: Studies in postmenopausal women with osteoporosis have reported significantly lower serum this compound concentrations compared to healthy controls. nih.govnih.gov Furthermore, a positive correlation has been observed between serum this compound levels and bone mineral density (BMD), suggesting that higher this compound levels are associated with better bone health in this population. nih.govresearchgate.net
Animal Models: Research using animal models has provided mechanistic insights into this compound's role in bone.
This compound Knockout (KO) Mice: Mice lacking the this compound gene exhibit iron accumulation and significant bone loss, characterized by reduced bone mineral density and impaired bone microarchitecture. nih.gov This bone loss is primarily attributed to decreased osteoblastic activity. nih.gov
This compound Overexpression: In contrast, ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, that overexpress this compound show improved bone mass and are protected from bone loss. nih.gov This protective effect is associated with reduced iron levels in the bone, decreased osteoclast numbers, and inhibited osteoclast differentiation. nih.govresearchgate.net
The table below summarizes key findings from selected research studies:
| Study Focus | Model/Population | Key Findings | Reference(s) |
| This compound & Osteoporosis Correlation | Postmenopausal women | Serum this compound levels are significantly lower in women with osteoporosis and positively correlate with bone mineral density. | nih.govnih.govresearchgate.net |
| This compound Deficiency | This compound knockout mice | Exhibit iron accumulation and significant bone loss due to impaired osteoblastic differentiation and activity. | nih.gov |
| This compound Overexpression | Ovariectomized (OVX) mice | Overexpression of this compound protects against estrogen deficiency-induced bone loss by reducing osteoclast number and function. | nih.govresearchgate.net |
| This compound's Effect on Osteoblasts | Mesenchymal stem cells | This compound promotes osteogenic differentiation through the BMP2/Smad and MAPK/p38 signaling pathways. | nih.govspandidos-publications.com |
| This compound's Effect on Osteoclasts | In vitro and in vivo (OVX mice) | This compound overexpression inhibits osteoclast differentiation by reducing iron availability, leading to decreased mitochondrial biogenesis and PGC-1β expression. | nih.gov |
| This compound & Wnt/β-catenin Pathway | This compound knockout mice | This compound deficiency interferes with the canonical Wnt/β-catenin pathway via Forkhead box O3a (FOXO3a), leading to bone loss. | nih.gov |
| Iron Overload & Osteocytes | This compound knockout mice | Iron overload induces osteocyte apoptosis and alters the expression of sclerostin and the RANKL/OPG ratio, contributing to bone loss. | nih.gov |
Advanced Methodologies for Hepcidin Research
Quantitative Analysis of Hepcidin (B1576463) in Biological Samples
The accurate determination of this compound concentration in biological fluids such as serum, plasma, and urine is essential for both research and clinical applications. nih.govrsc.org However, quantifying this small, cysteine-rich peptide presents several analytical challenges, including its compact structure, susceptibility to non-specific adsorption, and the presence of multiple charge states and isoforms. waters.compsu.eduresearchgate.net Various analytical techniques have been developed and refined to address these complexities. nih.govrsc.org
Mass Spectrometry-Based Approaches: LC-MS/MS, SELDI-TOF MS, MALDI-TOF MS, ICP-MS
Mass spectrometry (MS)-based methods are widely used for this compound quantification due to their high sensitivity and specificity, and their ability to differentiate between this compound isoforms (this compound-25, -24, -22, and -20). researchgate.netoup.comhepcidinanalysis.com
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. waters.comnih.govnih.gov This approach is well-suited for quantifying this compound in complex biological matrices like serum and plasma. waters.comnih.govnih.gov Sample preparation often involves protein precipitation and solid-phase extraction before LC-MS/MS analysis. nih.govashpublications.org The method typically involves separating this compound from other components in the sample by LC and then detecting and quantifying specific this compound ions and their fragments using a tandem mass spectrometer. waters.comgoogle.com The use of multiple reaction monitoring (MRM) transitions enhances specificity. waters.compsu.edu LC-MS/MS methods for this compound have demonstrated good linearity, precision, and accuracy. waters.comnih.gov For example, one LC-MS/MS method showed linearity with r² > 0.99, precision with CV < 10%, and accuracy between 95% and 98% for different charge states of this compound. waters.com Another study reported a method with a quantitative range of 0.25 ng/mL to 500 ng/mL in serum, with acceptable interassay relative error and standard deviation. ashpublications.org
SELDI-TOF MS (Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): SELDI-TOF MS is another MS-based technique that has been employed for this compound analysis, particularly in serum and urine. haematologica.orgscispace.comcapes.gov.br This method involves applying samples to a protein chip surface with specific chromatographic properties (e.g., normal phase, cation exchange, immobilized metal affinity) that capture this compound. haematologica.orgscispace.combham.ac.uk After washing, a matrix is applied, and the retained proteins, including this compound, are ionized by a laser, and their time-of-flight is measured to determine their mass-to-charge ratio. haematologica.orgbham.ac.uk SELDI-TOF MS allows for the detection of different this compound isoforms. haematologica.orgscispace.com Early applications of SELDI-TOF MS were used to measure this compound in urine and serum. scispace.comhepcidinanalysis.com
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): MALDI-TOF MS is a soft ionization technique used for analyzing peptides and proteins. Similar to SELDI-TOF MS, it involves co-crystallizing the sample with a matrix on a target plate. A laser pulse desorbs and ionizes the analyte, and the ions are detected by their time-of-flight. researchgate.nethaematologica.org MALDI-TOF MS has been used for this compound quantification, often in conjunction with sample preparation steps like extraction or immunocapture. oup.comhaematologica.orgkcl.ac.uk While useful for detecting this compound, achieving reliable quantification can be challenging with external standards due to matrix effects. psu.edu
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): ICP-MS is typically used for elemental analysis. However, it can be applied to this compound quantification by detecting elements present in the peptide, such as sulfur (from cysteine residues) or copper, which can bind to this compound. researchgate.netmdpi.comrsc.org LC-ICP-MS, which couples liquid chromatography with ICP-MS, allows for the separation of this compound before elemental detection. rsc.orgacs.orgresearchgate.net This approach can provide compound-independent detection but does not typically provide information on this compound isoforms like molecular MS methods. rsc.orgrsc.org Challenges include overcoming polyatomic interferences for sulfur detection and achieving sufficient sensitivity for low this compound concentrations. rsc.orgacs.org
Immunochemical Assays: ELISA (Competitive, Sandwich), Immunodot Assays
Immunochemical assays utilize antibodies to detect and quantify this compound. These methods are generally more accessible and suitable for high-throughput analysis compared to MS-based techniques. rsc.orgresearchgate.nethepcidinanalysis.com
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a widely used immunochemical method for this compound quantification, available in competitive and sandwich formats. nih.govresearchgate.netoup.com
Competitive ELISA: In a competitive ELISA, labeled this compound competes with this compound in the sample for binding sites on a limited amount of antibody immobilized on a microplate. The signal is inversely proportional to the this compound concentration in the sample. intrinsiclifesciences.comintrinsiclifesciences.comantibodies-online.combiosynth.commybiosource.comaspectscientific.com This format has been developed and validated for this compound measurement in various species and sample types. hepcidinanalysis.comintrinsiclifesciences.comintrinsiclifesciences.comantibodies-online.combiosynth.commybiosource.comaspectscientific.com
Sandwich ELISA: A sandwich ELISA employs two antibodies that bind to different epitopes on the this compound molecule. One antibody is typically coated on the microplate, capturing this compound from the sample. A second, labeled antibody then binds to the captured this compound. The signal is directly proportional to the this compound concentration. abbexa.comcusabio.comantibodies.comabcam.comassaygenie.comabcam.com Sandwich ELISAs for this compound are designed for quantitative measurement in various biological fluids. abbexa.comcusabio.comantibodies.comabcam.comassaygenie.comabcam.com
ELISA methods generally offer good sensitivity and are amenable to automation for processing large sample numbers. rsc.orghepcidinanalysis.com However, a limitation of some immunochemical assays is their potential lack of specificity, as they may cross-react with this compound isoforms (this compound-20 and -22) or other related peptides, leading to an overestimation of bioactive This compound-25 (B1576460). rsc.orgoup.comhaematologica.orgscispace.com Despite this, ELISAs have shown good correlation with MS methods in some studies. rsc.orgaspectscientific.comscispace.com
Immunodot Assays: While less commonly cited for routine this compound quantification compared to ELISA, immunodot assays could potentially be adapted for semi-quantitative detection. These assays typically involve spotting samples onto a membrane, followed by incubation with antibodies and detection reagents. However, detailed information on validated immunodot assays specifically for this compound quantification in biological samples is less prevalent in the provided search results.
Development and Validation of Internal Standards (e.g., Isotopically Labeled this compound, Synthetic Analogues)
The use of internal standards is crucial for accurate and reliable quantification of this compound, particularly in MS-based methods, as they help compensate for variations in sample preparation, matrix effects, and instrument performance. psu.edugoogle.com
Isotopically Labeled this compound: Isotopically labeled this compound, where one or more atoms (e.g., H, C, N, O) are replaced with stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), is considered an ideal internal standard for MS-based this compound quantification. psu.edugoogle.comhaematologica.orgbham.ac.ukscispace.com These standards behave chemically and physically almost identically to endogenous this compound but are distinguishable by mass spectrometry due to their different mass. psu.edugoogle.combham.ac.uk Adding the isotopically labeled standard at an early stage of sample processing helps account for analyte losses during extraction and other steps. psu.edu Examples include this compound-25 labeled with ¹⁵N and ¹³C at specific amino acid residues. psu.edu
Synthetic Analogues: Synthetic analogues of this compound with similar chromatographic characteristics but distinct molecular weights can also be used as internal standards. hepcidinanalysis.comgoogle.com These analogues should ideally mimic the behavior of endogenous this compound during sample preparation and analysis. google.com Some methods have utilized this compound analogues or truncated this compound forms like synthetic this compound-24 as internal standards. hepcidinanalysis.comhaematologica.orgscispace.com
The accuracy of this compound determination strongly depends on the accuracy of the internal standard concentration itself. psu.edu Proper validation of the internal standard and its use within the chosen analytical method is essential for obtaining reliable quantitative results.
Methodological Challenges and Standardization Efforts
Despite advancements, several methodological challenges persist in this compound quantification, contributing to variability in reported values across different studies and laboratories. researchgate.nethaematologica.orgscispace.combohrium.com
Matrix Effects: Biological matrices like serum and plasma contain numerous components that can interfere with this compound ionization and detection in MS-based assays, leading to signal suppression or enhancement. psu.eduashpublications.org While internal standards help mitigate these effects, they may not completely eliminate them. psu.edu
This compound Isoforms and Modifications: this compound exists as several isoforms (this compound-25, -24, -22, -20), and post-translational modifications or complex formation (e.g., with copper) can also occur. psu.eduoup.comhaematologica.orgmdpi.comhaematologica.orgresearchgate.net MS-based methods can distinguish these forms, but immunochemical assays may not, potentially affecting the accuracy of bioactive this compound-25 measurement. rsc.orgoup.comhaematologica.org
Standardization: A lack of universally accepted reference methods and certified reference materials for this compound contributes significantly to inter-laboratory variability. haematologica.orghaematologica.org Efforts are underway to harmonize this compound measurement methods globally to improve comparability of data from different studies. haematologica.orghepcidinanalysis.comhaematologica.org This includes initiatives to compare existing assays and establish standardized protocols. haematologica.orghepcidinanalysis.comhaematologica.org
Sample Handling and Pre-analytical Factors: Factors such as sample collection protocols, storage conditions, and freeze-thaw cycles can influence this compound levels and assay results. scispace.com Standardization of pre-analytical procedures is crucial for reliable this compound measurement. scispace.com
Addressing these challenges through improved sample preparation techniques, the development of highly specific antibodies, the wider availability and use of certified reference materials, and collaborative standardization efforts is essential for enhancing the accuracy and comparability of this compound measurements. rsc.orgpsu.eduhaematologica.orghepcidinanalysis.comhaematologica.org
In Vitro Model Systems for this compound Studies
In vitro model systems are invaluable tools for investigating the mechanisms regulating this compound expression and secretion, and for screening potential therapeutic agents.
Primary Hepatocyte Cultures
Primary hepatocyte cultures, derived directly from liver tissue, are a widely used in vitro model for studying this compound production. biosynth.com Hepatocytes are the primary site of this compound synthesis and secretion. nih.govabbexa.comnih.gov Culturing primary hepatocytes allows researchers to study the effects of various stimuli, such as iron, inflammation (e.g., IL-6), and other signaling molecules (e.g., BMP/SMAD pathway), on this compound mRNA expression and protein secretion in a controlled environment. intrinsiclifesciences.comabcam.comresearchgate.net
Studies using primary hepatocyte cultures have provided significant insights into the transcriptional regulation of the this compound gene (HAMP) and the signaling pathways involved. By exposing these cells to different conditions and measuring this compound levels in the culture media using techniques like ELISA or LC-MS/MS, researchers can elucidate the molecular mechanisms controlling this compound synthesis. While primary hepatocytes retain many in vivo characteristics, maintaining their differentiated function in culture can be challenging, and their availability can be limited. Despite these limitations, primary hepatocyte cultures remain a critical tool for mechanistic studies of this compound regulation.
Data Table: Comparison of this compound Quantification Methods
| Method | Principle | Ability to Distinguish Isoforms | Throughput | Accessibility | Key Advantages | Key Challenges |
| Mass Spectrometry | ||||||
| LC-MS/MS | Separation by LC, detection by MS/MS | Yes | Medium | Lower | High sensitivity and specificity, isoform differentiation | Expensive equipment, trained personnel, matrix effects, fragmentation efficiency |
| SELDI-TOF MS | Surface capture, laser desorption/ionization | Yes | Medium | Medium | Facilitates sample preparation, isoform detection | Variability, requires specific chips, potential for non-specific binding |
| MALDI-TOF MS | Matrix co-crystallization, laser ionization | Yes | Medium | Medium | Suitable for peptides, isoform detection | Matrix effects, challenges in quantification without internal standards |
| ICP-MS | Elemental detection (S, Cu) | No | Medium | Lower | Compound-independent detection (for elements) | Polyatomic interferences, sensitivity for low concentrations, no isoform info |
| Immunochemical Assays | ||||||
| ELISA (Competitive) | Competition for antibody binding | Limited/No | High | Higher | Accessible, high throughput, cost-effective | Potential cross-reactivity with isoforms, may not measure bioactive this compound |
| ELISA (Sandwich) | Two antibodies binding different epitopes | Limited/No | High | Higher | Accessible, high throughput, good sensitivity | Potential cross-reactivity with isoforms, requires specific antibody pairs |
| Immunodot Assays | Sample spotted on membrane, antibody detection | Limited/No | High | Higher | Simple, qualitative or semi-quantitative | Lower quantitative accuracy compared to ELISA |
Detailed Research Findings (Examples from Search Results):
A developed LC-MS/MS method for this compound quantification showed good linearity (r²>0.99), precision (CV<10%), and accuracy (95-98%) in plasma samples. waters.com
LC-MS/MS has been successfully applied to quantify this compound-25 in human serum and mouse serum, showing expected variations in mouse models of iron disorders and a strong correlation between hepatic Hamp-1 mRNA expression and serum This compound-1 (B1576454) levels in mice (r=0.88; p=0.0002). nih.govresearchgate.net
Studies using SELDI-TOF MS have shown the presence of This compound-20 (B1576446), -22, and -25 isoforms in urine, while only this compound-25 was consistently detected in serum. scispace.com Inter-array CVs for SELDI-TOF MS ranged from 15% to 27%, and inter-spot CVs from 11% to 13%. scispace.com
An international round robin study comparing various this compound assays (MS and immunochemical) revealed significant differences in absolute this compound concentrations reported by different methods, highlighting the need for standardization. haematologica.orghaematologica.org However, the analytical variation within most methods was relatively low, indicating their potential to distinguish different this compound levels. haematologica.org
Competitive ELISAs have been validated for this compound quantification in different species and sample types, offering a high-throughput option. hepcidinanalysis.comintrinsiclifesciences.comintrinsiclifesciences.comantibodies-online.combiosynth.commybiosource.comaspectscientific.com Some competitive ELISAs have shown good correlation with SELDI-TOF-MS. aspectscientific.com
Isotopically labeled this compound-25 has been successfully synthesized and used as an internal standard in MS-based assays to improve accuracy and account for matrix effects and analyte losses. psu.edugoogle.comhaematologica.orgbham.ac.ukscispace.com
Primary hepatocyte cultures have been utilized to study the regulation of this compound expression by factors like inflammation and iron. intrinsiclifesciences.comabcam.comresearchgate.net
Hepatoma Cell Lines (e.g., HepG2, HuH7)
Hepatoma cell lines, such as HepG2 and HuH7, are widely used in vitro models for studying this compound expression and regulation due to their hepatic origin, as the liver is the primary site of this compound synthesis. thieme-connect.com These cell lines provide a controlled environment to investigate the molecular mechanisms by which various stimuli, such as iron, inflammatory cytokines, and other signaling molecules, influence this compound gene expression (HAMP) and peptide secretion.
Studies using HepG2 cells have demonstrated that this compound expression is significantly upregulated by iron, interleukin-6 (IL-6), and lipopolysaccharide (LPS). thieme-connect.commdpi.com Conversely, this compound expression can be downregulated by iron chelators like deferoxamine (B1203445) (DFO) and by factors associated with increased erythropoietic demand. nih.gov Research has also explored the dose-dependent regulation of this compound by iron in HepG2 cells, observing an upregulation at low iron concentrations and a potential downregulation at higher doses. nih.gov
Furthermore, these cell lines are instrumental in dissecting the signaling pathways involved in this compound regulation. For instance, the IL-6-mediated induction of this compound in HepG2 cells is known to involve the JAK-STAT3 pathway, which acts synergistically with the BMP-SMAD pathway. nih.govmdpi.com Data from studies using HepG2 cells have shown that treatment with LPS significantly increased the expression levels of IL-6 and HAMP, and this increase could be mitigated by compounds with anti-inflammatory properties. mdpi.com
While HepG2 cells primarily secrete this compound-25, the biologically active isoform, they also produce other isoforms like this compound-20 and this compound-22. niph.go.jp Research using these cell lines helps to understand the differential regulation and potential functions of these various this compound forms.
Macrophage Cell Lines and Co-culture Systems
Macrophages play a critical role in iron recycling, and their interaction with this compound is central to systemic iron homeostasis and the pathogenesis of conditions like anemia of inflammation. nih.govhaematologica.org Macrophage cell lines and co-culture systems are valuable tools for studying the effects of this compound on iron handling by macrophages and the reciprocal influence of macrophages on this compound expression, particularly in the context of inflammation.
Macrophages express ferroportin, the iron exporter targeted by this compound. nih.govcam.ac.uk Studies using macrophage cell lines can investigate how this compound binding leads to ferroportin internalization and degradation, thus trapping iron within macrophages. This process is a key contributor to the hypoferremia observed during inflammation. haematologica.orgashpublications.org
Co-culture systems involving hepatocytes (this compound producers) and macrophages (iron recyclers) are particularly useful for modeling the complex interplay between these cell types. These systems allow researchers to study how inflammatory signals, often originating from activated macrophages, induce this compound synthesis in hepatocytes via cytokines like IL-6. mdpi.comjci.org For example, studies have shown that LPS-stimulated macrophages can induce this compound increase in hepatocyte co-cultures, and this effect is dependent on IL-6. jci.org
Research using macrophage cell lines, such as PMA-differentiated THP-1 cells, stimulated with bacterial components like LPS, has demonstrated increased IL-6 secretion. The supernatant from these stimulated macrophages, when applied to HepG2 cells, can upregulate this compound gene expression, highlighting the paracrine signaling between macrophages and hepatocytes in inflammatory states. researcher.life
Other Tissue-Specific Cell Lines (e.g., Osteoblasts)
While the liver and macrophages are the primary players in systemic iron regulation via this compound, research using other tissue-specific cell lines has revealed broader roles for this compound. Osteoblasts, the cells responsible for bone formation, are one such example. Studies have indicated a link between iron metabolism, this compound, and bone health. spandidos-publications.comspandidos-publications.com
Osteoblast cell lines, such as hFOB 1.19, have been used to investigate the direct effects of this compound on these cells. Research has shown that this compound can influence intracellular calcium levels in osteoblasts, an effect that appears to be enhanced in the presence of high environmental iron concentrations. plos.orgresearchgate.net This suggests a potential crosstalk between iron and calcium homeostasis in bone metabolism, mediated, at least in part, by this compound. polyu.edu.hk
Furthermore, in vitro studies using osteoblast cell lines have explored the impact of this compound on osteoblast differentiation and mineralization. Findings suggest that this compound may promote osteoblastic differentiation and enhance the formation of calcium nodules, potentially by regulating the expression of genes involved in bone mineralization like collagen 1 (COL1), BMP2, and osteoprotegerin (OPG). spandidos-publications.comamegroups.cn this compound has also been shown to promote osteoblastic differentiation through the BMP2/SMAD and MAPK/P38 signaling pathways in mesenchymal stem cells. amegroups.cn
These studies using non-traditional cell lines expand our understanding of this compound's diverse biological activities beyond its canonical role in systemic iron metabolism.
Data Table: In Vitro this compound Research Using Cell Lines
| Cell Line Type | Examples | Primary Use Case | Key Findings Related to this compound |
| Hepatoma Cell Lines | HepG2, HuH7 | Studying this compound synthesis and regulation by various stimuli (iron, inflammation, etc.) | Upregulation by iron, IL-6, LPS; Downregulation by DFO; Involvement of JAK-STAT3 and BMP-SMAD pathways; Differential regulation of this compound isoforms. thieme-connect.commdpi.comnih.gov |
| Macrophage Cell Lines | THP-1 (differentiated) | Investigating this compound's effect on macrophage iron handling; Studying macrophage-hepatocyte interactions. | This compound induces ferroportin degradation; Macrophages release inflammatory signals (e.g., IL-6) that induce hepatic this compound. nih.govmdpi.comcam.ac.ukresearcher.life |
| Osteoblast Cell Lines | hFOB 1.19 | Exploring this compound's role in bone metabolism and calcium homeostasis. | Influences intracellular calcium levels; Promotes osteoblast differentiation and mineralization; Involves BMP2/SMAD and MAPK/P38 pathways. spandidos-publications.complos.orgresearchgate.netamegroups.cn |
In Vivo Animal Models for this compound Research
In vivo animal models are indispensable for studying the complex physiological roles of this compound, its systemic effects on iron homeostasis, and its involvement in various disease states. These models allow researchers to investigate this compound's function within the context of a whole organism, including the interactions between different organs and systems.
Genetically Modified Mouse Models (Knockout, Transgenic, Conditional Deletion)
Genetically modified mouse models have been pivotal in elucidating the critical role of this compound in iron metabolism.
This compound Knockout Mice: Mice with a global knockout of the this compound gene (Hamp1 in mice) exhibit severe iron overload, mimicking human hereditary hemochromatosis. jci.orgkarger.comresearchgate.net This phenotype demonstrates that this compound is essential for preventing excessive iron accumulation. Studies in Hamp1 knockout mice have shown significantly increased intestinal iron uptake and elevated serum iron levels, often leading to saturation of transferrin and the presence of non-transferrin-bound iron. cam.ac.ukresearchgate.net Tissue iron accumulation is observed in various organs, including the liver. researchgate.netmdpi.com
This compound Transgenic Mice: Conversely, transgenic mice overexpressing this compound develop severe iron deficiency anemia. jci.org This highlights this compound's role in restricting iron availability by inhibiting its absorption and release. Overexpression of this compound can block transplacental and intestinal iron transport, leading to severe iron deficiency at birth. jci.org
Conditional Deletion Models: To study the tissue-specific functions of this compound and avoid developmental confounds of global knockouts, conditional deletion models have been developed. These models allow for the deletion of the Hamp1 gene in specific tissues or at specific time points. For example, tamoxifen-inducible conditional Hamp1 knockout mice allow for rapid this compound disruption in adult mice with a normal baseline iron status. cam.ac.ukkarger.com This model has been used to demonstrate the critical contribution of this compound to the hypoferremia of inflammation. cam.ac.ukkarger.com Cardiomyocyte-specific this compound deletion in mice has revealed an essential cell-autonomous role for this compound in cardiac iron homeostasis, where its absence leads to uncontrolled iron export and severe cardiac dysfunction. elifesciences.org
Mouse models have also been used to study the effects of manipulating this compound regulators. For instance, mice with heterozygous or homozygous loss of Tmprss6 (which encodes matriptase-2, a this compound inhibitor) show altered this compound levels and iron phenotypes, further validating the importance of this pathway in iron homeostasis. nih.govtandfonline.com
Zebrafish Models for Conserved Function Studies
The zebrafish (Danio rerio) has emerged as a valuable model organism for studying conserved aspects of this compound function and iron metabolism, particularly during development. plos.orgjci.orgfrontiersin.org Zebrafish share significant homology with mammals in genes involved in iron homeostasis, including this compound (hamp) and ferroportin (fpn1). mdpi.comjci.orgfrontiersin.org
Zebrafish embryos are transparent and develop externally, allowing for easy observation of developmental processes and real-time imaging of iron distribution. Genetic screens in zebrafish have identified mutants with defects in iron metabolism, contributing to the understanding of conserved pathways. frontiersin.orgnih.gov
Studies using zebrafish have shown that this compound expression is iron-responsive and is also induced by inflammation, similar to mammals. jci.org Morpholino knockdown or CRISPR/Cas9-mediated knockout of the hamp gene in zebrafish leads to iron overload, particularly in the liver and other tissues, consistent with findings in mouse models. mdpi.comscilit.combiologists.comresearchgate.net this compound deficiency in zebrafish has also been linked to disruptions in hematopoiesis and increased ferroptosis in blood progenitor cells. mdpi.comscilit.comresearchgate.net
Zebrafish models are also useful for high-throughput screening of small molecules that can modulate this compound expression or activity. acs.org For example, studies have identified compounds that can induce this compound transcription and reduce iron overload in zebrafish models of hereditary hemochromatosis. acs.org
Induced Models of Iron Disorders and Inflammation
Beyond genetic modifications, researchers utilize induced models in animals to study this compound's response to specific pathological conditions, such as iron overload, iron deficiency, and inflammation.
Iron Overload Models: Iron overload can be induced in animals, typically rodents, through dietary iron supplementation or parenteral iron administration. These models are used to study how the body, via this compound, responds to excess iron to limit further accumulation. Increased iron levels are known to induce this compound expression through the BMP-SMAD pathway. mdpi.comnih.gov Studies in iron-fed mice have shown increased this compound mRNA expression in the liver. researcher.life
Iron Deficiency Models: Iron deficiency can be induced by feeding animals iron-deficient diets or through phlebotomy. These models help to understand how this compound is suppressed in conditions of iron scarcity to promote iron absorption and mobilization. This compound levels are significantly decreased in iron deficiency. haematologica.orgashpublications.org
Inflammation Models: Inflammation is a potent inducer of this compound expression, leading to the hypoferremia of inflammation. ashpublications.orgjci.orghtct.com.br Inflammation can be induced in animal models using various stimuli, such as LPS, turpentine, or by inducing specific inflammatory conditions like periodontitis. jci.orgkarger.combjmu.edu.cn Studies using these models have shown that inflammatory cytokines, particularly IL-6, are key mediators of this compound induction via the JAK-STAT3 pathway. mdpi.comjci.orgnih.gov Induced inflammation models have demonstrated that this compound is required for the development of hypoferremia during inflammatory conditions. jci.orgkarger.com
These induced models are crucial for dissecting the signaling pathways involved in this compound regulation under pathological conditions and for testing potential therapeutic interventions aimed at modulating this compound levels.
Data Table: In Vivo this compound Research Using Animal Models
| Animal Model Type | Examples | Primary Use Case | Key Findings Related to this compound |
| Genetically Modified Mice | Hamp1 KO, this compound Transgenic, Conditional KO | Studying systemic and tissue-specific this compound function; Modeling iron disorders. | Hamp1 KO leads to iron overload (hemochromatosis model); this compound overexpression leads to iron deficiency; Conditional deletion reveals tissue-specific roles (e.g., cardiac iron). jci.orgkarger.comresearchgate.netmdpi.comelifesciences.org |
| Zebrafish Models | hamp knockout, tfr2 mutant | Studying conserved this compound function and developmental aspects; High-throughput screening. | This compound is iron-responsive and inflammation-inducible; hamp knockout leads to iron overload and affects hematopoiesis; Used for screening this compound modulators. mdpi.comjci.orgscilit.combiologists.comresearchgate.netacs.org |
| Induced Models (Rodents) | Dietary iron load, Phlebotomy, LPS injection | Studying this compound response to iron overload, deficiency, and inflammation. | Iron overload induces this compound; Iron deficiency suppresses this compound; Inflammation induces this compound via IL-6/STAT3 pathway, causing hypoferremia. nih.govashpublications.orgjci.orgkarger.comhtct.com.br |
Biochemical and Biophysical Characterization Techniques
Pulse-Chase Studies for Protein Processing
Pulse-chase studies are a fundamental technique used to track the synthesis, processing, and degradation of proteins within cells. In the context of this compound, this method is valuable for elucidating the post-translational modifications that the this compound prepropeptide undergoes to become the mature, bioactive peptide. This compound is initially synthesized as an 84-amino acid prepropeptide, which includes an N-terminal endoplasmic reticulum targeting signal sequence and a proregion. nih.govcapes.gov.brnih.govnih.gov This prepropeptide is subsequently cleaved to yield the mature 25-amino acid this compound. nih.govcapes.gov.brnih.govnih.govuit.no
Pulse-chase experiments typically involve briefly exposing cells to a labeled amino acid (the "pulse"), allowing newly synthesized proteins, including the this compound prepropeptide, to become labeled. Following the pulse, the cells are incubated with an excess of unlabeled amino acids (the "chase"). By collecting samples at different time points during the chase period and analyzing the labeled proteins (e.g., through immunoprecipitation and gel electrophoresis), researchers can observe the conversion of the labeled prepropeptide and propeptide forms into the mature this compound peptide over time. Studies using human hepatoma HepG2 cells and primary human hepatocytes have demonstrated that the hepatic prohormone convertase furin mediates the posttranslational processing of this compound. nih.govcapes.gov.brnih.gov These studies showed that in the absence of furin inhibitors, this compound was processed and secreted rapidly as a 3 kDa form corresponding to the mature peptide. nih.govcapes.gov.brnih.gov Inhibition of furin resulted in the secretion of a larger, 6 kDa form reactive with both anti-pro and anti-mature antibodies, indicating impaired cleavage of the proregion. nih.govcapes.gov.brnih.gov
Protein-Protein Interaction Analysis (e.g., HFE-TFR2-HJV, this compound-Ferroportin)
Understanding the protein-protein interactions involving this compound and its regulatory partners is critical for deciphering the complex network controlling iron homeostasis. Several key proteins are known to interact to regulate this compound expression and function, including HFE, Transferrin Receptor 2 (TFR2), Hemojuvelin (HJV), and Ferroportin.
The regulation of this compound transcription in hepatocytes involves an intricate interplay between proteins like HFE, TFR2, and HJV, which are associated with hereditary hemochromatosis. nih.govresearchgate.netnih.govfrontiersin.org These proteins are thought to form a membrane-associated complex that senses iron levels and signals through the BMP-SMAD pathway to modulate this compound expression. nih.govresearchgate.netnih.govfrontiersin.orgashpublications.orgwjgnet.comhaematologica.orgmdpi.com Co-immunoprecipitation and glycerol (B35011) gradient sedimentation assays have provided experimental evidence that HFE, TFR2, and HJV can form a multi-protein complex on the surface of hepatocytes. nih.gov HFE and TFR2 have been shown to bind to HJV in a non-competitive manner. nih.gov TFR2 and HJV also compete with Transferrin Receptor 1 (TFR1) for binding to HFE, suggesting their role in iron sensing. nih.gov Specific residues within the extracellular domain of TFR2 have been identified as critical for binding to both HFE and HJV. nih.gov
The primary function of mature this compound is to bind to the iron exporter Ferroportin (FPN), the sole known cellular iron exporter in vertebrates. uit.nonih.govelifesciences.orgbiorxiv.orguit.nopnas.orgashpublications.orgnih.govmdpi.comresearchgate.netmdpi.comfrontiersin.org This interaction leads to the internalization and degradation of Ferroportin, thereby reducing iron efflux from cells and lowering serum iron levels. nih.govelifesciences.orgbiorxiv.orgpnas.orgashpublications.orgnih.govmdpi.comresearchgate.netfrontiersin.org Techniques such as isothermal titration calorimetry (ITC), circular dichroism (CD) spectroscopy, and surface plasmon resonance (SPR) spectroscopy, along with mutational analysis, have been employed to study the this compound-ferroportin interaction. uit.nouit.no These studies have revealed that the N-terminus of this compound is essential for binding to ferroportin. nih.govuit.nonih.govuit.noresearchgate.net this compound binding to ferroportin is coupled to iron binding, with an increased affinity for ferroportin in the presence of iron. nih.govbiorxiv.orgebi.ac.uk The interaction also triggers a conformational change in ferroportin and leads to the binding and activation of Janus Kinase 2 (Jak2), which is required for ferroportin phosphorylation and subsequent internalization. pnas.orgashpublications.org
Structure-Function Relationship Studies (e.g., Mutagenesis)
Understanding the relationship between the structure of this compound and its biological function is crucial for developing potential therapeutic agents. This compound is a cysteine-rich peptide containing four disulfide bonds that stabilize its structure, which consists of a β-sheet with a hairpin loop. nih.govuit.nouit.noresearchgate.net Mutagenesis studies, where specific amino acid residues are altered, have been instrumental in identifying critical regions and residues for this compound activity and its interaction with ferroportin.
Studies involving serial deletion of amino acids from the N-terminus of this compound have shown a progressive loss of activity, highlighting the essential role of this region for ferroportin binding. nih.govuit.nonih.govuit.noresearchgate.net Point mutations within the N-terminal region have been shown to influence the interaction with ferroportin, with key residues at positions 4 and 6 being important for hydrophobic interactions and stereochemical requirements. nih.gov Mutagenesis of cysteine residues has also been performed to assess the importance of disulfide bonds for this compound's biological activity. nih.govresearchgate.net While the four disulfide bonds are crucial for maintaining the peptide's folded structure, some studies suggest that replacing disulfide bonds with diselenide bonds does not significantly alter biological activity. nih.gov However, other research indicates that Cys7 is necessary for this compound's effect on ferroportin. researchgate.net Mutations in ferroportin itself, particularly at residues involved in this compound binding or internalization, have also provided insights into the structure-function relationship of the this compound-ferroportin axis and are associated with hemochromatosis. uit.noresearchgate.netmdpi.complos.org
Cryo-Electron Microscopy Analysis of this compound-Ferroportin Complex
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of protein complexes, including challenging membrane proteins like ferroportin. Cryo-EM analysis of the this compound-ferroportin complex has provided unprecedented structural insights into how this compound interacts with its receptor and inhibits iron transport.
Cryo-EM structures of ferroportin, both in its apo state and in complex with this compound and iron mimetics like cobalt, have been determined using ferroportin reconstituted in lipid nanodiscs. nih.govelifesciences.orgbiorxiv.orgebi.ac.uk These structures reveal that this compound binds to ferroportin in an outward-open conformation. nih.govbiorxiv.orgebi.ac.uk The binding of this compound to this conformation physically occludes the iron efflux pathway, thereby inhibiting iron transport. nih.govbiorxiv.orgashpublications.orgnih.govresearchgate.netebi.ac.uk The cryo-EM maps have identified metal-binding sites within the N- and C-domains of ferroportin. nih.govbiorxiv.orgebi.ac.uk The carboxy-terminus of this compound has been shown to directly contact the divalent metal ion located in the C-domain binding site. nih.govbiorxiv.orgebi.ac.uk These structural studies, combined with molecular dynamics simulations and biochemical assays, have advanced the understanding of the molecular recognition between this compound and ferroportin and the mechanism of this compound-mediated regulation. nih.govbiorxiv.org Structures of ferroportin in complex with minihepcidins and synthetic inhibitors have also been determined by cryo-EM, providing further details on the binding sites and inhibitory mechanisms. elifesciences.orgplos.org
Emerging Research Frontiers and Unresolved Questions in Hepcidin Biology
Elucidation of Novel Hepcidin (B1576463) Regulatory Pathways and Factors
The canonical pathways regulating this compound—primarily the BMP/SMAD signaling cascade for iron sensing and the JAK/STAT3 pathway for inflammatory stimuli—are now understood to be part of a more extensive regulatory network. nih.govnih.gov Recent research has identified several new players that modulate this compound expression, adding further granularity to our understanding of iron homeostasis.
One of the most significant recent discoveries is the hormone erythroferrone (ERFE) . mdedge.com Produced by erythroblasts in the bone marrow in response to erythropoietin (EPO), ERFE acts as a suppressor of this compound. mdedge.comnih.gov This mechanism ensures that during periods of high demand for red blood cell production (stress erythropoiesis), more iron is made available by inhibiting the master iron regulatory hormone. mdedge.com ERFE functions by acting as a trap for BMP6 and other related ligands, thereby limiting their ability to activate the SMAD signaling pathway and stimulate this compound expression. nih.gov
Another critical, more recently understood regulator is Matriptase-2 (encoded by the TMPRSS6 gene) . nih.gov This transmembrane serine protease works to suppress this compound expression. nih.govnih.gov It achieves this by cleaving hemojuvelin (HJV), a co-receptor in the BMP signaling pathway, thereby dampening the iron-sensing signal. nih.gov The absence or malfunction of Matriptase-2 leads to inappropriately high this compound levels, resulting in iron-refractory iron deficiency anemia. nih.gov
Beyond these, other factors are emerging as potential modulators. Platelet-derived growth factor BB (PDGF-BB) has been identified as a factor that can suppress this compound synthesis. nih.gov Additionally, cytokines beyond the well-known IL-6, such as Activin B, have been shown to induce this compound expression, often by engaging the BMP/SMAD pathway. nih.govresearchgate.net
Table 1: Key Emerging Regulators of this compound Expression
| Regulator | Primary Source | Effect on this compound | Mechanism of Action |
| Erythroferrone (ERFE) | Erythroblasts | Suppression | Sequesters BMP ligands, inhibiting the BMP/SMAD pathway. mdedge.comnih.gov |
| Matriptase-2 (TMPRSS6) | Liver | Suppression | Cleaves hemojuvelin (HJV), reducing BMP/SMAD signaling. nih.govnih.gov |
| Platelet-derived growth factor BB (PDGF-BB) | Platelets, other cells | Suppression | The precise mechanism is still under investigation. nih.gov |
| Activin B | Liver, other tissues | Induction | Activates the BMP/SMAD signaling pathway. nih.govresearchgate.net |
| Growth Differentiation Factor 15 (GDF15) | Erythroblasts | Suppression | Modulates this compound expression through inhibition of the BMP pathway. researchgate.net |
Deepening Understanding of Intercellular and Inter-organ Cross-Talk in this compound Regulation
This compound regulation is a prime example of complex inter-organ communication, primarily orchestrated by the "liver-bone marrow axis." nih.gov The liver, as the main producer of circulating this compound, integrates signals from various parts of the body to manage systemic iron availability. karger.com The bone marrow, the site of erythropoiesis, communicates its iron needs to the liver via erythroferrone. mdedge.com When erythropoietic activity is high, increased ERFE production signals the liver to decrease this compound, thereby releasing more iron from stores and increasing absorption. mdedge.comnih.gov
Communication also flows in the other direction. Hepatocytes, upon sensing high iron levels or inflammatory cues, secrete this compound, which then acts on distant cells. clevelandclinic.org Its primary targets are duodenal enterocytes, which control dietary iron absorption, and macrophages of the reticuloendothelial system (especially in the spleen and liver), which are responsible for recycling iron from senescent erythrocytes. nih.govkarger.com By binding to the iron exporter ferroportin on these cells, this compound causes its internalization and degradation, effectively trapping iron within these cells and lowering plasma iron concentrations. nih.govnih.gov
Furthermore, the immune system is in constant dialogue with this regulatory network. Inflammatory cytokines, such as IL-6 produced by activated immune cells, directly stimulate hepatocytes to produce this compound. mlo-online.com This serves to sequester iron away from invading pathogens, a process known as nutritional immunity. nih.gov This highlights a critical intersection where signals of infection and inflammation are integrated into the systemic iron regulatory network.
Further Characterization of Tissue-Specific and Cell-Autonomous Roles of this compound
While hepatocytes are the primary source of the circulating this compound that governs systemic iron, it is now clear that other cell types can produce this compound for local, or autocrine and paracrine, effects. karger.comnih.gov This local production allows for fine-tuning of iron homeostasis within specific tissues, independent of systemic regulation.
For instance, cardiomyocytes express this compound, which appears to be important for maintaining the heart's baseline iron balance. nih.gov This local regulation may be crucial for protecting cardiac cells from iron-induced damage. Similarly, cells of the innate immune system, such as monocytes and macrophages , can synthesize their own this compound, particularly upon activation by inflammatory stimuli like lipopolysaccharide (LPS). ashpublications.orgnih.gov This autocrine production of this compound by macrophages leads to the downregulation of their own ferroportin, causing them to retain iron. ashpublications.org This is thought to be a host defense mechanism to limit iron availability to pathogens within the inflammatory microenvironment. ashpublications.orgnih.gov
Other tissues where local this compound expression has been noted include the brain, kidneys, and adipocytes, suggesting that localized iron control may be a widespread biological principle. nih.govkarger.com The study of these tissue-specific roles is a burgeoning field, promising to reveal how individual organs manage their unique iron requirements and respond to local insults.
This compound's Broader Impact on Immune Responses Beyond Iron Sequestration
The role of this compound in immunity is more complex than simply withholding iron from pathogens. Emerging evidence suggests that this compound has direct immunomodulatory functions. nih.gov The this compound-ferroportin axis is not just about iron levels; it can influence the behavior of immune cells.
By controlling iron availability within macrophages, this compound can affect their phenotype and function. Iron status is known to influence macrophage polarization towards pro-inflammatory (M1) or anti-inflammatory (M2) states. Therefore, by modulating intracellular iron, this compound may indirectly shape the immune response.
Furthermore, direct antimicrobial activity of this compound has been proposed, harking back to its initial discovery as a defensin-like peptide. nih.govnih.gov While its primary physiological role is iron regulation, this intrinsic antimicrobial property might contribute to host defense at sites of local production. nih.gov The induction of this compound during inflammation is a key component of "nutritional immunity," a defense strategy to limit the proliferation of invading microbes by restricting their access to essential nutrients like iron. nih.govyoutube.com However, the precise benefits and potential detriments of this iron sequestration vary depending on the specific pathogen and the site of infection. nih.gov
Unraveling Complex Interactions in Multi-factorial Physiological States
In clinical reality, physiological states are rarely governed by a single factor. Conditions such as chronic kidney disease (CKD), obesity, and certain cancers are characterized by a confluence of stimuli, including inflammation, hypoxia, and altered erythropoiesis, all of which impact this compound regulation. karger.comusda.gov For example, the anemia of inflammation (also known as anemia of chronic disease) is a classic example of this compound dysregulation, where chronic inflammatory signals lead to persistently high this compound, restricted iron availability for red blood cell production, and subsequent anemia. nih.govindexcopernicus.com
Researchers are now focused on understanding how these multiple inputs are integrated at the level of the this compound promoter. For example, in a patient with cancer and chemotherapy-induced anemia, the inflammatory drive to increase this compound may compete with the erythropoietic drive to suppress it. researchgate.net Similarly, in CKD, impaired kidney function affects erythropoietin production and can lead to inflammation, creating a complex regulatory environment for this compound. karger.comyoutube.com Dissecting these interactions is crucial for developing effective therapies for anemia in these complex patient populations.
Advancements in this compound Quantification for Research Applications
The ability to accurately measure this compound is fundamental to advancing research and exploring its clinical utility. For years, the development of reliable assays was challenging due to the peptide's small size and structure. nih.gov Today, two main types of methods are predominantly used in research: immunoassays, such as the competitive enzyme-linked immunosorbent assay (c-ELISA), and mass spectrometry (MS)-based techniques. nih.govnih.gov
Mass spectrometry , particularly methods like weak cation exchange time-of-flight MS (WCX-TOF-MS), is considered highly specific as it can distinguish the bioactive This compound-25 (B1576460) molecule from its inactive isoforms. nih.gov This makes it a valuable tool for research, especially in conditions like chronic kidney disease where different this compound isoforms may be present. scispace.com
ELISA methods are generally more high-throughput, less expensive, and require smaller sample volumes, making them suitable for large-scale clinical studies. nih.govscispace.com While there can be variability between different ELISA kits and absolute concentration values may differ from MS methods, studies have shown a good correlation between the two platforms, indicating satisfactory commutability for many research and clinical applications. tandfonline.comresearchgate.net Ongoing efforts are focused on standardizing these assays to allow for better comparison of data across different laboratories and studies. nih.govhepcidinanalysis.com
Table 2: Comparison of this compound Quantification Methods
| Feature | Mass Spectrometry (MS) | Competitive ELISA (c-ELISA) |
| Principle | Measures mass-to-charge ratio of the peptide. | Uses antibodies to detect the peptide. ashpublications.org |
| Specificity | High; can differentiate this compound isoforms (e.g., this compound-25). nih.gov | Variable; may detect multiple isoforms depending on the antibody. scispace.com |
| Throughput | Lower | High; suitable for large sample numbers. nih.gov |
| Cost | Higher | Lower. nih.gov |
| Primary Use | Reference method, research in complex disorders (e.g., CKD). nih.gov | Large-scale studies, routine clinical research. nih.gov |
Theoretical and Mechanistic Modeling of this compound Dynamics
Given the complexity of the interacting pathways that regulate this compound, researchers have turned to theoretical and mechanistic modeling to gain a quantitative understanding of its dynamics. uni-heidelberg.denih.gov These computational models use mathematical equations to represent the biological processes involved in iron metabolism and this compound regulation. nih.govnih.gov
By inputting experimental data on transcription factor activity and gene expression, these models can simulate how different signals (like iron levels and inflammation) are integrated at the this compound promoter. uni-heidelberg.de For example, thermodynamic modeling has suggested that cross-regulation between the iron-sensing (BMP) and inflammatory (IL-6) pathways primarily occurs through the combinatorial binding of transcription factors to the this compound promoter, rather than through direct crosstalk between the signaling cascades themselves. uni-heidelberg.de
These models can also be used to simulate disease states. For instance, a model can be altered to mimic a mutation in the HFE gene, providing a quantitative insight into the resulting iron overload seen in hemochromatosis. nih.gov While these models have shown that this compound is a necessary regulator, they also suggest it may not be sufficient to explain all aspects of iron homeostasis, particularly under high iron conditions, pointing to the existence of other regulatory mechanisms. nih.govnih.gov As our knowledge grows, these biomathematical models will become increasingly powerful tools for predicting the behavior of the iron regulation system and identifying potential new therapeutic targets. nih.govscispace.com
Q & A
Basic Research Question
| Model | Advantages | Limitations |
|---|---|---|
| Human hepatocyte cultures | Direct relevance to human biology | Limited accessibility; ethical constraints |
| Murine models | Genetic manipulability (e.g., IL-6 knockouts) | Species-specific differences in this compound |
| Clinical cohorts | Real-world data on anemia of chronic disease | Confounding variables (e.g., comorbidities) |
Q. Key protocols :
- Induce inflammation via LPS/IL-6 injection in mice and measure this compound via mass spectrometry .
- Correlate serum this compound with CRP and hemoglobin in rheumatoid arthritis patients .
What statistical approaches are recommended for longitudinal this compound data with variable follow-up periods?
Advanced Research Question
- Intention-to-treat (ITT) analysis : Include all participants with baseline and ≥1 post-baseline measurement to avoid attrition bias .
- Mixed-effects models : Account for repeated measures and missing data using random intercepts for patient-specific variability .
- Time-varying covariates : Adjust for dynamic factors (e.g., ferritin, albumin) influencing this compound trajectories .
How can this compound be accurately quantified in human serum given technical challenges?
Basic Research Question
| Method | Sensitivity | Specificity | Challenges |
|---|---|---|---|
| ELISA | Moderate | High | Cross-reactivity with prohormones |
| Mass spectrometry | High | Very high | Cost and technical expertise |
| Immunoassays | Variable | Moderate | Standardization across labs |
Q. Best practices :
- Use validated kits with anti-hepcidin antibodies confirmed via Western blot .
- Include internal controls (spiked synthetic this compound) to calibrate assays .
How should studies be designed to evaluate this compound as a predictive biomarker for response to erythropoiesis-stimulating agents (ESAs)?
Advanced Research Question
- Cohort selection : Enroll iron-deficient anemia patients with baseline this compound measurements and track hemoglobin changes post-ESA .
- Multivariate regression : Adjust for confounders (ferritin, GDF-15, albumin) to isolate this compound’s predictive value .
- Prospective validation : Conduct RCTs comparing this compound-guided vs. standard ESA dosing .
What controls are essential when assessing this compound expression in cell culture experiments?
Basic Research Question
- Positive controls : IL-6-treated hepatocytes to confirm this compound induction .
- Negative controls : siRNA-mediated HAMP knockdown or ferroportin-mutant cells .
- Technical replicates : Triplicate wells to ensure reproducibility .
How can multi-omics data be integrated to map this compound’s regulatory networks in iron disorders?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
